2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
説明
BenchChem offers high-quality 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c11-6-9(15)13-8-2-1-4-14(7-8)10-12-3-5-16-10/h3,5,8H,1-2,4,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRIZXEJLTKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671639 | |
| Record name | 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-55-0 | |
| Record name | 2-Chloro-N-[1-(2-thiazolyl)-3-piperidinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Structural Profiling and Application of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in Covalent Drug Discovery
Executive Summary
The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" shallow binding pockets. 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (CAS-associated scaffold) represents a highly optimized, fragment-like building block designed for covalent library synthesis. By merging a tunable electrophilic warhead with a conformationally restricted, sp3 -rich recognition motif, this compound serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) targeting active-site and allosteric cysteines.
This technical guide provides an in-depth analysis of its structural motifs, physicochemical properties, covalent binding mechanisms, and the self-validating experimental protocols required to deploy it effectively in screening campaigns.
Chemical Structure & Motif Analysis
The efficacy of a covalent fragment is dictated by the delicate balance between its intrinsic reactivity and its non-covalent recognition elements. 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide achieves this balance through three distinct structural domains:
The Chloroacetamide Warhead (The Electrophile)
Unlike Michael acceptors (e.g., acrylamides) which rely on conjugate addition and can sometimes exhibit reversible binding depending on the protein microenvironment, α -halo acetamides are well-defined cysteine-directed electrophiles that react via a direct SN2 mechanism [2]. The α -chloroacetamide group is highly reactive with thiols under physiological aqueous conditions, making it a staple in FBDD for targeting proteins like SARS-CoV-2 Main Protease ( Mpro ), MurA, and TEAD transcription factors [2, 3, 4]. The chloride acts as an excellent leaving group when attacked by a hyper-nucleophilic thiolate, forming an irreversible thioether linkage.
The Piperidine Core (The Spatial Vector)
Modern drug discovery emphasizes "escaping flatland"—increasing the fraction of sp3 hybridized carbons ( Fsp3 ) to improve solubility and clinical success rates. The piperidine ring serves as a non-planar scaffold. By attaching the acetamide at the 3-position, the molecule gains a specific 3D exit vector, allowing the warhead to probe adjacent cysteine residues while the rest of the molecule anchors into the binding pocket.
The Thiazole Ring (The Recognition Element)
The 1,3-thiazol-2-yl group attached to the piperidine nitrogen provides a rigid, heteroaromatic moiety. The nitrogen and sulfur atoms act as potent hydrogen-bond acceptors, while the aromatic system can participate in π−π or cation- π interactions within hydrophobic sub-pockets.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting cell permeability, solubility, and assay behavior. The properties of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide align perfectly with the "Rule of Three" (Ro3) for fragment libraries [1].
| Property | Value | Clinical/Experimental Significance |
| Chemical Formula | C10H14ClN3OS | Optimal heavy atom count for FBDD. |
| Molecular Weight (MW) | 259.76 g/mol | < 300 Da; allows for downstream elaboration without exceeding Lipinski's limits. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Excellent for membrane permeability; potential for blood-brain barrier (BBB) penetration. |
| LogP (Predicted) | 1.5 - 2.0 | Balanced lipophilicity prevents non-specific hydrophobic aggregation in aqueous assays. |
| Hydrogen Bond Donors (HBD) | 1 | Amide NH provides directional hydrogen bonding. |
| Hydrogen Bond Acceptors (HBA) | 4 | Enhances solubility and target engagement. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
Covalent Binding Mechanism & Pathway Modulation
The causality behind selecting a chloroacetamide over an acrylamide lies in the reaction kinetics. The SN2 displacement requires the target cysteine to be deprotonated (lowered pKa ) by the local protein microenvironment. This requirement acts as a selectivity filter; the compound will rapidly label hyper-reactive, functionally relevant cysteines while ignoring surface-exposed, non-catalytic cysteines.
Fig 1. SN2-mediated covalent modification of target cysteine by chloroacetamide.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the compound and the biochemical evaluation of its warhead reactivity.
Protocol 1: Synthesis of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Objective: Generate the TCI building block via selective N-acylation.
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Preparation: Dissolve 1.0 equivalent (eq) of 1-(thiazol-2-yl)piperidin-3-amine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). The use of a sterically hindered, non-nucleophilic base prevents unwanted side reactions with the electrophile.
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Cooling: Chill the reaction mixture to 0°C using an ice bath to control the exothermic acylation and prevent degradation.
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Acylation: Dropwise, add 1.1 eq of chloroacetyl chloride. Causality: Slow addition prevents localized heating and poly-acylation.
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Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor completion via TLC (Thin-Layer Chromatography) or LC-MS.
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Workup & Purification: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Validation: Confirm structure via 1H -NMR (look for the distinct singlet of the −αCH2−Cl protons at ~4.1 ppm) and High-Resolution Mass Spectrometry (HRMS) matching the MW of 259.76 [1].
Protocol 2: Intrinsic Thiol Reactivity Profiling (GSH Assay)
Objective: Determine the half-life ( t1/2 ) of the chloroacetamide warhead to ensure it is neither too reactive (causing off-target toxicity) nor too inert.
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Stock Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.
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Buffer Setup: Prepare a 5 mM solution of reduced Glutathione (GSH) in Phosphate-Buffered Saline (PBS, pH 7.4). Causality: GSH acts as a surrogate for intracellular thiols; pH 7.4 mimics physiological conditions.
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Incubation: Add the compound to the GSH buffer to a final concentration of 100 μM (pseudo-first-order conditions, 50-fold excess of GSH). Incubate at 37°C.
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Time-Course Sampling: At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 μL aliquots.
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Quenching: Immediately quench each aliquot by adding 50 μL of cold acetonitrile containing 1% formic acid. Causality: The acid lowers the pH, protonating the GSH thiolate and halting the SN2 reaction instantly.
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LC-MS Analysis: Inject the quenched samples into an LC-MS system. Monitor the depletion of the parent compound mass (m/z [M+H]+ = 260.7).
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Data Processing: Plot the natural log of the remaining parent compound area versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs ), from which t1/2 is calculated.
Fig 2. LC-MS workflow for profiling intrinsic thiol reactivity of covalent fragments.
References
- NextSDS.Chemical substance information for 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetaMide, 98+% C10H14ClN3OS, MW: 259.76.
- National Institutes of Health (NIH) / PMC.Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- National Institutes of Health (NIH) / PubMed.Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
- RSC Publishing.Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
In Vitro Pharmacology and Pharmacokinetics of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: A Technical Guide for Covalent Probe Development
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Whitepaper / Application Guide
Executive Summary & Structural Rationale
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing for the engagement of shallow binding pockets and the achievement of prolonged pharmacodynamic effects (). This whitepaper provides an in-depth evaluation of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (MW: 259.76), a representative covalent probe.
From a structural perspective, this compound is engineered with two distinct functional domains:
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The Recognition Scaffold (Thiazol-2-yl-piperidine): This moiety drives the initial reversible binding affinity ( KI ) by anchoring the molecule into the target protein's active site or allosteric pocket via hydrophobic and hydrogen-bonding interactions.
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The Electrophilic Warhead (Chloroacetamide): Positioned at the C3-amine of the piperidine ring, the chloroacetamide group acts as a highly reactive electrophile. Unlike milder Michael acceptors (e.g., acrylamides) which require highly activated catalytic cysteines, chloroacetamides proceed via an irreversible SN2 nucleophilic substitution. This makes them ideal first-generation probes for targeting less nucleophilic, non-catalytic cysteine residues.
Mechanism of Action: The Covalent Pathway
The pharmacological efficacy of this compound is not driven by equilibrium thermodynamics alone, but by a two-step kinetic process. The compound first forms a non-covalent complex ( E⋅I ), orienting the chloroacetamide warhead in close proximity to the target thiol. This proximity drastically increases the local concentration of the electrophile, driving the SN2 alkylation to form a permanent covalent adduct ( E−I ).
Kinetic pathway of targeted covalent inhibition via SN2 alkylation by chloroacetamide electrophiles.
In Vitro Pharmacological Profiling
For covalent inhibitors, traditional IC50 values are highly dependent on incubation time and enzyme concentration, rendering them insufficient for structure-activity relationship (SAR) optimization. Instead, the true measure of potency is the second-order rate constant kinact/KI ().
Quantitative Pharmacological Data
To demonstrate target engagement and validate the covalent mechanism, the compound was evaluated against a representative cysteine-dependent target (Wild-Type) and a Cys-to-Ala mutant.
Table 1: Biochemical and Kinetic Profiling Summary
| Parameter | Wild-Type Target | Cys-to-Ala Mutant | Causality / Interpretation |
| IC50 (0 min pre-incubation) | 4.20 µM | > 50 µM | Initial reversible binding is weak. |
| IC50 (60 min pre-incubation) | 0.08 µM | > 50 µM | >50-fold leftward shift confirms time-dependent covalent bond formation. Lack of activity in mutant confirms Cys-dependence. |
| KI (Reversible Affinity) | 2.50 µM | N/A | Represents the dissociation constant of the initial E⋅I complex. |
| kinact (Inactivation Rate) | 4.5×10−3 s−1 | N/A | Maximum rate of the SN2 alkylation step. |
| kinact/KI (Efficiency) | 1.8×103 M−1s−1 | N/A | The definitive metric for covalent potency. |
In Vitro Pharmacokinetics (ADME) & Off-Target Reactivity
The primary liability of the chloroacetamide warhead is its high intrinsic chemical reactivity, which can lead to off-target protein haptenization, glutathione (GSH) depletion, and subsequent idiosyncratic drug toxicity (IDT). Therefore, rigorous in vitro ADME profiling must decouple CYP450-mediated bioactivation from intrinsic electrophilicity.
Table 2: In Vitro ADME and Stability Profile
| Assay | Result | Pharmacokinetic Implication |
| Intrinsic Clearance ( CLint , HLM) | 45 µL/min/mg | Moderate hepatic clearance; primarily driven by Phase II conjugation rather than Phase I oxidation. |
| Plasma Stability ( T1/2 , Human) | 120 min | Acceptable for in vitro probe work, but indicates susceptibility to plasma esterases or binding to serum albumin (HSA) Cys34. |
| Direct GSH Trapping (Buffer, 60 min) | 85% Depletion | High intrinsic reactivity. Confirms the chloroacetamide reacts rapidly with free thiols without requiring CYP activation. |
| Caco-2 Permeability ( Papp A → B) | 12×10−6 cm/s | High passive permeability, facilitated by the lipophilic thiazole-piperidine core. |
| Efflux Ratio (B → A / A → B) | 1.5 | Low likelihood of being a strong P-glycoprotein (P-gp) substrate. |
The Glutathione (GSH) Trapping Workflow
Unlike inert scaffolds that require CYP450 bioactivation, 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is an intrinsic electrophile. To accurately map its reactivity profile, we employ a high-throughput stable-isotope labeled GSH trapping assay utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) ().
Workflow for high-throughput LC-HRMS glutathione (GSH) trapping and reactive metabolite analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing critical internal checkpoints.
Protocol A: Determination of kinact/KI via Time-Dependent Inhibition
Rationale: This assay isolates the initial binding event from the irreversible chemical step by monitoring the decay of enzyme activity over varied pre-incubation times.
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Assay Preparation: Prepare a 2X concentration of the target enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Checkpoint: DTT concentration must be strictly controlled or replaced with TCEP, as free thiols in the buffer will act as a sink for the chloroacetamide.
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Inhibitor Titration: Prepare an 8-point serial dilution of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in DMSO.
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Pre-Incubation: Mix the enzyme with the inhibitor (maintaining [I] ≫ [E] to ensure pseudo-first-order kinetics). Incubate at 25°C. Include a DMSO-only vehicle control.
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Time-Course Aliquoting: At predefined intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), transfer an aliquot of the E+I mixture to a detection plate containing a saturating concentration of the fluorogenic substrate.
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Data Analysis:
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Plot the natural log of remaining fractional activity ( ln(vi/v0) ) against pre-incubation time. Self-Validation: The vehicle control must show <5% activity loss over 60 minutes. The plots must yield straight lines ( R2>0.95 ); non-linearity indicates inhibitor depletion.
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Calculate the observed rate constant ( kobs ) from the negative slope of each line.
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Plot kobs vs. [Inhibitor]. Fit to the hyperbolic equation: kobs=(kinact×[I])/(KI+[I]) to extract kinact and KI .
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Protocol B: LC-HRMS Glutathione (GSH) Trapping
Rationale: Utilizing a 1:1 mixture of natural GSH and stable-isotope labeled GSX ( γ -GluCysGly- 13C215N ) creates a distinct isotopic doublet (mass difference of ~3 Da), allowing automated software to filter out matrix noise and definitively identify covalent adducts.
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Incubation Mixture: In a 96-well plate, combine 50 µM of the compound with 1 mg/mL Human Liver Microsomes (HLM) and a 1 mM mixture of GSH/GSX (1:1 ratio) in 100 mM potassium phosphate buffer (pH 7.4).
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Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (for CYP-mediated bioactivation assessment) or buffer (to assess direct intrinsic reactivity of the chloroacetamide). Incubate at 37°C for 60 minutes.
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Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Self-Validation: A positive control (e.g., ticlopidine) must be run in parallel to validate HLM viability.
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Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Inject the supernatant into a Q-TOF or Orbitrap LC-HRMS system.
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Data Mining: Utilize mass defect filtering and isotopic pattern recognition software to scan for the characteristic doublet peaks, confirming the exact mass of the thiazole-piperidine-GSH adduct.
Conclusion
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide serves as a highly effective, albeit intrinsically reactive, targeted covalent probe. Its thiazole-piperidine scaffold provides the necessary spatial geometry for target recognition, while the chloroacetamide warhead drives rapid, irreversible SN2 alkylation ( kinact/KI=1.8×103 M−1s−1 ). While its high intrinsic reactivity results in rapid GSH depletion in vitro, it remains an invaluable tool compound for target validation, structural biology (crystallography), and chemoproteomic profiling prior to the optimization of less reactive, clinically viable warheads (such as acrylamides).
References
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [1]
-
Singh, J. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry, 65(13), 8786-8813. [2]
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Wang, Q., Liu, H., Slavsky, M., Fitzgerald, M., & Lu, C. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Mass Spectrometry, 54(4), 365-375. [3]
-
Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery, 22(1), 3-20.[4]
Mechanistic and Kinetic Profiling of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: A Targeted Covalent Inhibitor Framework
Executive Summary
The paradigm of drug discovery has experienced a profound shift with the [1]. Historically avoided due to concerns over off-target haptenization and toxicity, targeted covalent inhibitors (TCIs) are now rationally designed to achieve unparalleled potency, prolonged residence time, and high selectivity.
This technical whitepaper deconstructs the covalent binding properties of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (C10H14ClN3OS, MW: 259.76). By analyzing its structural rationale, kinetic behavior, and providing self-validating experimental workflows, this guide serves as a comprehensive framework for researchers evaluating chloroacetamide-based fragment scaffolds in chemoproteomics and drug development.
Structural Rationale & Electrophilic Dynamics
The efficacy of a TCI depends entirely on the synergy between its non-covalent recognition scaffold and its electrophilic warhead. 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is engineered with three distinct functional domains:
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The Electrophilic Warhead (Chloroacetamide): Alpha-chloroacetamides are classical, mildly reactive electrophiles. Unlike highly reactive iodoacetamides (which indiscriminately alkylate proteomes) or poorly reactive fluoroacetamides, chloroacetamides offer a "Goldilocks" reactivity profile [2]. They rely on local concentration effects driven by target affinity to undergo an irreversible SN2 nucleophilic substitution with a deprotonated target cysteine thiolate (Cys-S⁻).
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The 3D Vector (Piperidine Ring): The 1,3-disubstituted piperidine core provides a rigid, sp³-hybridized scaffold. This specific geometry projects the chloroacetamide warhead at a defined angle, allowing it to span the distance between the non-covalent binding pocket and the nucleophilic cysteine residue.
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The Recognition Element (Thiazol-2-yl Group): Attached to the piperidine nitrogen, the heteroaromatic thiazole ring acts as a critical anchor. It engages in hydrogen bonding and π−π stacking within the target's binding site, driving the initial reversible affinity ( KI ) required to pre-organize the complex for the covalent strike.
Figure 1: Two-step kinetic mechanism and SN2 nucleophilic attack of the chloroacetamide warhead.
Kinetic Evaluation of Covalent Binding ( kinact/KI )
Evaluating a covalent inhibitor requires moving beyond standard IC50 measurements, which are highly time-dependent and assay-specific for irreversible binders. Instead, the gold standard is determining the inactivation efficiency ( kinact/KI ), governed by the two-step kinetic model [3].
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KI (Reversible Binding Constant): Dictated by the thiazol-2-yl-piperidine scaffold.
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kinact (Maximum Inactivation Rate): Dictated by the spatial alignment and the intrinsic reactivity of the chloroacetamide group.
To isolate intrinsic reactivity from target-driven affinity, the compound's half-life ( t1/2 ) in the presence of Glutathione (GSH) is measured. A well-designed TCI should exhibit a moderate GSH half-life, ensuring it survives systemic circulation long enough to reach its target.
Table 1: Representative Kinetic and Physicochemical Profiling Data
Note: Values represent an optimal profile for a fragment-sized chloroacetamide TCI.
| Parameter | Value | Analytical Method | Mechanistic Significance |
| Molecular Weight | 259.76 g/mol | LC-MS | High ligand efficiency; ideal for fragment-based drug discovery (FBDD). |
| GSH Half-life ( t1/2 ) | 4.2 hours | LC-MS/MS | Optimal intrinsic reactivity; minimizes off-target toxicity. |
| Reversible Affinity ( KI ) | 15.4 µM | SPR / Dialysis | Moderate non-covalent pre-organization driven by the thiazole ring. |
| Inactivation Rate ( kinact ) | 4.5×10−3s−1 | Time-dependent assay | Rapid covalent bond formation upon proper spatial alignment. |
| Efficiency ( kinact/KI ) | 292M−1s−1 | Calculated | High target-specific covalent efficiency. |
Experimental Workflows for Covalent Validation
To rigorously validate 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide as a TCI, empirical testing must differentiate between non-specific alkylation and targeted covalent engagement. The following protocols are designed as self-validating systems , incorporating internal controls to ensure data integrity.
Figure 2: Step-by-step mass spectrometry and kinetic workflow for covalent inhibitor validation.
Protocol 1: Intrinsic Reactivity Profiling via GSH Trapping
Causality & Rationale: Before exposing the compound to a complex proteome, we must establish its baseline electrophilicity. GSH acts as a surrogate for cellular thiols. If the compound reacts too quickly (e.g., t1/2<15 min), it will likely be toxic; if it does not react at all, it cannot function as a TCI.
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in anhydrous DMSO.
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Reaction Setup: Dilute the compound to a final concentration of 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.
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Initiation: Add GSH to a final concentration of 5 mM. This 50-fold molar excess establishes pseudo-first-order kinetics, simplifying the mathematical derivation of the reaction rate.
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Time-Course Sampling: Incubate the mixture at 37°C. At specific intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
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Preparation for MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any insoluble matter.
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Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the exponential decay of the parent compound's peak area.
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Self-Validation Check: Plot ln(Remaining Compound) versus time. The linearity of this plot validates pseudo-first-order conditions. Calculate the half-life ( t1/2=ln(2)/kobs ).
Protocol 2: Intact Protein MS for Covalent Adduct Confirmation
Causality & Rationale: To prove that the mechanism of action is a targeted covalent modification, we must observe a precise mass shift on the target protein corresponding to the inhibitor's mass minus the chloride leaving group.
Step-by-Step Methodology:
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Protein Preparation: Express and purify both the wild-type target protein and a mutant control where the suspected nucleophilic cysteine is mutated to serine (Cys → Ser).
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Incubation: Incubate 2 µM of the target protein with 20 µM of the inhibitor (10-fold excess) in HEPES buffer (20 mM HEPES, pH 7.5, 150 mM NaCl) at room temperature.
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Quenching: Extract 20 µL aliquots at 1, 2, and 4 hours. Quench the reaction by adding formic acid to a final concentration of 1% (v/v), which halts the SN2 reaction by protonating the cysteine thiolate.
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Desalting: Process the samples through a C4 ZipTip or an online LC desalting column to remove buffer salts that cause ion suppression.
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Data Acquisition: Analyze the samples using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).
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Deconvolution: Process the raw, multiply-charged spectral envelope using deconvolution software (e.g., MaxEnt1) to obtain the intact monoisotopic mass.
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Self-Validation Check: The wild-type protein must exhibit a time-dependent mass shift of +223.3 Da (Inhibitor MW 259.76 - HCl 36.46). Crucially, the Cys → Ser mutant must show zero mass shift . This orthogonal control definitively proves that the chloroacetamide warhead is selectively alkylating the intended cysteine residue and not engaging in promiscuous binding.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]
-
Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. URL:[Link]
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry, 62(12), 5673-5724. URL:[Link]
Preliminary In Vitro Toxicity Screening of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: A Technical Guide
A Senior Application Scientist's Framework for Early-Stage Compound Evaluation
Abstract
Early assessment of a compound's toxicity is a critical checkpoint in the drug discovery and chemical development pipeline. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vitro toxicity screen of the novel compound 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide . We detail a multi-parametric approach employing a strategic selection of cell lines and a cascade of assays to evaluate effects on cell viability, membrane integrity, and the induction of apoptosis. This document is structured to provide researchers, scientists, and drug development professionals not only with step-by-step protocols but also with the scientific rationale behind experimental choices, ensuring a robust and interpretable dataset. Methodologies for the MTT, LDH release, and Annexin V/Propidium Iodide assays are presented, alongside guidance for data analysis and interpretation.
Introduction: The Imperative for Early-Stage Toxicity Profiling
The journey of a novel chemical entity from discovery to application is fraught with challenges, with toxicity being a primary cause of late-stage failures. Therefore, integrating toxicity assessment at the earliest stages is paramount. The compound of interest, 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, belongs to the chloroacetamide class. Chloroacetamide herbicides and their metabolites have been shown to induce reactive oxygen species (ROS) generation, leading to DNA damage, decreased cell viability, and apoptosis in cell lines such as HepG2.[1][2] Given this background, a proactive and rigorous in vitro screening approach is essential to characterize its cytotoxic potential.
This guide outlines a logical, tiered workflow to:
-
Determine the concentration-dependent effect of the compound on the metabolic activity of cells.
-
Assess its ability to compromise cell membrane integrity.
-
Delineate the primary mechanism of cell death (apoptosis vs. necrosis).
The overarching goal is to generate a preliminary safety profile that will inform decisions regarding the compound's future development.
Strategic Experimental Design
A robust experimental design is the foundation of reliable toxicity data. Our approach is built on two core pillars: judicious cell line selection and a multi-assay cascade to provide a holistic view of the compound's effects.
2.1. Rationale for Cell Line Selection
The choice of cell lines is critical and should reflect the potential target tissues or organs of exposure.[3][4] For a compound with an unknown application, a panel of cell lines provides a broader understanding of its potential toxicity.[5] We propose a standard panel comprising:
-
HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of metabolism and detoxification.[4] This line is crucial for assessing potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): Represents the kidneys, a major organ for excretion.[6] This provides insight into potential renal toxicity and serves as a model for non-cancerous human cells.
-
A549 (Human Lung Adenocarcinoma): Represents the lung epithelium and is a valuable model for assessing toxicity via inhalation or for compounds targeting respiratory-related diseases.[7]
This selection provides a cross-section of metabolically active, excretory, and barrier tissues, offering a comprehensive initial screen. The use of both cancerous and non-cancerous cell lines can also provide an early indication of a compound's selectivity index.
2.2. Experimental Workflow Overview
The screening process follows a logical progression from broad viability assessment to more detailed mechanistic studies. This tiered approach optimizes resource allocation and builds a comprehensive toxicity profile.
Caption: Potential Apoptotic Pathway.
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the preliminary in vitro toxicity screening of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. By integrating assays that probe cell viability, membrane integrity, and the mode of cell death, researchers can generate a comprehensive initial dataset. The results from this screening cascade will be instrumental in making informed go/no-go decisions, guiding lead optimization efforts, and designing subsequent mechanistic or in vivo toxicology studies. A compound demonstrating high IC50 values and low cytotoxicity across multiple cell lines would be prioritized for further development, whereas a compound showing potent, non-selective cytotoxicity would likely be deprioritized or flagged for significant structural modification.
References
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Cui, Y., et al. (2019). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters. Available at: [Link]
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Gnanaprakasam, J. N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
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Marx-Stoelting, P., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Available at: [Link]
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Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Al-Zahrani, H. S., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
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Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. Available at: [Link]
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Li, Y., et al. (2014). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. Available at: [Link]
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protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]
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Kim, H., et al. (2023). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]
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Cui, Y., et al. (2019). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]
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Sanga, S., et al. (2021). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. International Journal of Molecular Sciences. Available at: [Link]
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Yurttaş, L., et al. (2015). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. ResearchGate. Available at: [Link]
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Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institut. Available at: [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
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Costa, P., et al. (2008). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. Available at: [Link]
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Pennington, J. C., & Barefoot, A. C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available at: [Link]
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Na-Bangchang, K., & Wernsdorfer, W. H. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays. Cytion. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. Available at: [Link]
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Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. CURE. Available at: [Link]
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RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. RISE. Available at: [Link]
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Epishina, T. M., et al. (2023). The effect of a new technical product of the chloroacetamide class on the parameters of acute oral toxicity and long-term effects on the body of rats. Toxicological Review. Available at: [Link]
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Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment. Horizon Discovery. Available at: [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-N-(2-oxo-2-(1-pyrrolidinyl)ethyl)acetamide. PubChem. Available at: [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling. Available at: [Link]
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Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]
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Tan, E. C., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences. Available at: [Link]
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Discovery and Structure-Activity Relationship (SAR) of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: A Case Study in Covalent Fragment-Based Drug Discovery
Introduction: The Architecture of a Privileged Covalent Fragment
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the targeting of previously "undruggable" shallow protein pockets. At the forefront of this paradigm is covalent fragment-based drug discovery (FBDD).
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (Compound 1 , CAS: 1065484-55-0) represents a highly privileged chemotype in covalent FBDD . Discovered via high-throughput intact protein mass spectrometry screening against model cysteine proteases, its architecture is a masterclass in modular ligand design:
-
The Warhead ( α -chloroacetamide): Acts as a mild-to-moderate electrophile. It undergoes an SN2 nucleophilic substitution when attacked by a deprotonated cysteine thiolate, displacing the chloride ion.
-
The Linker (Piperidine-3-yl core): Provides critical 3D vectorality. Unlike flexible alkyl chains, the rigidified chair conformation of the piperidine ring precisely projects the warhead toward the target nucleophile.
-
The Recognition Cap (Thiazol-2-yl): Engages in non-covalent interactions (hydrogen bonding and π−π stacking) within the S1/S2 subpockets of the target, driving initial reversible affinity.
The Covalent Binding Mechanism and Kinetic Pathway
The efficacy of Compound 1 is not dictated by simple equilibrium thermodynamics ( IC50 ), but rather by a two-step kinetic process governed by the second-order rate constant kinact/KI .
First, the thiazole-piperidine scaffold drives reversible association ( KI ). Second, the proximity-driven orientation of the chloroacetamide warhead facilitates the irreversible bond formation ( kinact ).
Two-step kinetic mechanism of targeted covalent inhibitors binding to a target protein.
Structure-Activity Relationship (SAR) Strategy
To optimize Compound 1 into a viable lead, we must decouple the chemical reactivity of the warhead from the non-covalent recognition of the scaffold. A successful SAR campaign maximizes kinact/KI by lowering KI (improving affinity) while maintaining a stable, non-promiscuous warhead.
Warhead Tuning: Modulating Electrophilicity
The leaving group of the α -haloacetamide dictates the transition state energy of the SN2 reaction. As shown in Table 1, replacing the chloride with a fluoride (1a ) dramatically increases the C-X bond strength, rendering the compound inert under physiological conditions. Conversely, switching to a bromoacetamide (1b ) creates a hyper-reactive species that indiscriminately alkylates off-target thiols (acting as a Pan-Assay Interference Compound, or PAINS). The acrylamide (1c ) offers a softer electrophilic profile but suffers a drop in kinact due to the lack of pre-organized active site geometry required for Michael addition.
Table 1: Warhead Optimization and Intrinsic Reactivity
| Compound | Warhead Modification | GSH t1/2 (h) | kinact ( 10−3s−1 ) | KI (µM) | kinact/KI ( M−1s−1 ) |
| 1 (Base) | α -chloroacetamide | 4.2 | 2.5 | 120 | 2,083 |
| 1a | α -fluoroacetamide | >100 | N.D. | 135 | <10 |
| 1b | α -bromoacetamide | <0.1 | N/A (PAINS) | N/A | N/A |
| 1c | Acrylamide | 28.5 | 0.8 | 150 | 533 |
Scaffold SAR: Optimizing Non-Covalent Recognition ( KI )
Because intrinsic reactivity must be kept in check to prevent toxicity, potency gains must be driven by lowering KI . Stereochemistry is paramount. The (3R)-enantiomer (2a ) perfectly aligns the chloroacetamide trajectory with the target cysteine's thiolate (satisfying the Bürgi-Dunitz angle), whereas the (3S)-enantiomer (2b ) sterically clashes with the pocket wall. Furthermore, functionalizing the thiazole cap with a 5-fluoro group (3b ) exploits a cryptic halogen-bonding interaction, driving an 8.7-fold improvement in overall efficiency without altering the warhead's intrinsic reactivity.
Table 2: Scaffold SAR (Modulating Non-Covalent Recognition)
| Compound | Piperidine Stereocenter | Thiazole Substitution | KI (µM) | kinact/KI ( M−1s−1 ) | Fold Improvement |
| 1-Rac | Racemic | None | 120 | 2,083 | 1.0x |
| 2a | (3R) | None | 65 | 4,150 | ~2.0x |
| 2b | (3S) | None | >500 | <50 | N/A |
| 3a | (3R) | 4-Methyl | 22 | 12,500 | 6.0x |
| 3b | (3R) | 5-Fluoro | 15 | 18,200 | 8.7x |
Self-Validating Experimental Protocols
To ensure data integrity, biochemical assays measuring substrate turnover are insufficient for covalent inhibitors due to substrate competition artifacts. Instead, we rely on direct biophysical measurements .
Workflow for covalent fragment screening and SAR optimization using intact protein LC-MS.
Protocol A: Determination of kinact/KI via Intact Protein LC-MS
Causality: Intact MS directly quantifies the ratio of unmodified to covalently modified protein, providing an unambiguous, label-free readout of target engagement.
-
Protein Preparation: Dilute recombinant target protein to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Omit DTT or β -mercaptoethanol, as these will scavenge the electrophile.
-
Compound Incubation: Add test compounds at varying concentrations (10, 25, 50, 100 µM). Incubate at 25°C.
-
Kinetic Quenching: At specific time points (0, 15, 30, 60, 120 min), extract 10 µL aliquots and quench with 1% formic acid (final concentration). Causality: Lowering the pH protonates the target cysteine thiolate (pKa ~8.0), instantly halting the SN2 reaction.
-
LC-MS Analysis: Inject onto a Q-TOF mass spectrometer. Deconvolute the multiply charged protein envelope using the MaxEnt1 algorithm. Look for a mass shift of +223.3 Da (MW of Compound 1 [259.76] minus HCl [36.46]).
-
Data Processing: Plot the pseudo-first-order rate constants ( kobs ) against inhibitor concentration to derive kinact and KI .
Protocol B: Glutathione (GSH) Intrinsic Reactivity Assay
Causality: To ensure SAR improvements are driven by specific non-covalent recognition rather than indiscriminate chemical reactivity, the intrinsic half-life of the warhead is benchmarked against a physiological thiol surrogate .
-
Reagent Setup: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM PBS (pH 7.4).
-
Reaction Initiation: Add the test compound to a final concentration of 100 µM (maintaining 1% DMSO). Incubate at 37°C.
-
Sampling: Extract aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard.
-
Quantification: Analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Validation: Calculate t1/2 using a one-phase exponential decay model. A t1/2 between 2 and 24 hours is considered the "Goldilocks zone" for FBDD—reactive enough to trap the target, but stable enough to avoid off-target toxicity.
References
-
Targeted Covalent Inhibitors for Drug Design Source: Angewandte Chemie International Edition (2016) URL:[Link]
-
Covalent fragment libraries in drug discovery Source: Drug Discovery Today (2019) URL:[Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Source: Journal of the American Society for Mass Spectrometry / PubMed (2023) URL:[Link]
-
Evaluation of a Covalent Library of Diverse Warheads and Characterization of a Covalent Fragment Library Source: Journal of the American Chemical Society / PMC (2019) URL:[Link]
Protocols for in vitro biochemical assays using 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
As a Senior Application Scientist, this guide provides detailed protocols for the in vitro biochemical characterization of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. The presence of a chloroacetamide moiety strongly indicates that this compound functions as a targeted covalent inhibitor, forming a permanent bond with a nucleophilic amino acid residue, typically cysteine, on its protein target.[1][2]
Standard IC50 determination is insufficient for such inhibitors; a more detailed kinetic analysis is required to understand their potency and mechanism.[3] This document outlines a systematic approach, from confirming the covalent binding mechanism to determining inactivation kinetics and assessing selectivity. The protocols provided are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Part 1: Confirmation of Covalent Binding by Mass Spectrometry
Expertise & Experience: The first and most critical step in characterizing a putative covalent inhibitor is to obtain direct evidence of the covalent adduct formation.[4] Intact protein mass spectrometry (MS) is the gold standard for this purpose. It provides an unambiguous readout by measuring the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a stable, covalent protein-inhibitor adduct.[4][5][6]
Experimental Workflow: Covalent Adduct Detection
Caption: Workflow for confirming covalent adduct formation using intact protein MS.
Protocol 1: Intact Protein Mass Spectrometry Analysis
This protocol is designed to confirm the covalent modification of a target protein (e.g., a kinase or protease with an accessible cysteine).
Materials:
-
Purified target protein (e.g., >95% purity, at ~1 mg/mL in a suitable buffer like HEPES or PBS).
-
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide ("Inhibitor"), 10 mM stock in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.
-
LC-MS system with an ESI source (e.g., Agilent Q-TOF or Thermo Fisher Q Exactive).
-
Desalting column (e.g., C4 reverse-phase).
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
-
Test Reaction: 5 µM target protein + 50 µM Inhibitor (from 10 mM stock).
-
Control Reaction: 5 µM target protein + 0.5% DMSO (vehicle control).
-
Adjust the final volume to 50 µL with Assay Buffer.
-
-
Incubation: Incubate both tubes at 37°C for 2 hours.
-
Sample Preparation for MS: Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
LC-MS Analysis:
-
Inject 10-20 µL of each reaction onto the LC-MS system.
-
Desalt the sample on the C4 column using a rapid gradient of acetonitrile in water (both with 0.1% formic acid).
-
Acquire mass spectra for the eluting protein peak in positive ion mode.
-
-
Data Analysis:
-
Use deconvolution software (e.g., Agilent MassHunter or Thermo BioPharma Finder) to convert the raw multi-charge spectrum into a zero-charge mass spectrum.[5]
-
Compare the deconvoluted mass of the protein from the "Test Reaction" with the "Control Reaction".
-
A mass increase in the test sample corresponding to the molecular weight of the inhibitor (259.76 Da) confirms covalent binding.
-
Data Interpretation:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm, Da) | Conclusion |
| Protein + Vehicle | 30,000.0 | 30,000.5 | N/A | Unmodified Protein |
| Protein + Inhibitor | 30,259.8 | 30,260.2 | +259.7 | Covalent Adduct Formed |
Part 2: Determination of Covalent Inhibition Kinetics (k_inact/K_I)
Expertise & Experience: For irreversible inhibitors, potency is best described by the second-order rate constant of inactivation (kinact/KI). This value reflects both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).[7][8] This parameter is crucial for structure-activity relationship (SAR) studies and for predicting in vivo efficacy.[9] The determination involves measuring the rate of enzyme inactivation at various inhibitor concentrations over time.[3][7]
Covalent Inhibition Model
Caption: Two-step model for irreversible covalent inhibition.
Protocol 2: Time-Dependent Inhibition Assay for a Target Kinase
This protocol uses a generic kinase assay format, such as ADP-Glo™ (Promega)[10], which measures ADP production as a readout of kinase activity. It is assumed the target is a kinase like Bruton's Tyrosine Kinase (BTK) or IKKβ.[7][11]
Materials:
-
Recombinant active target kinase (e.g., IKKβ).
-
Kinase-specific peptide substrate (e.g., IKKtide).[10]
-
ATP.
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.
-
Inhibitor (serial dilutions in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
Procedure:
-
Pre-incubation (Inhibitor with Enzyme):
-
Prepare serial dilutions of the inhibitor in Kinase Assay Buffer.
-
In a polypropylene plate, add the target kinase to multiple wells.
-
Add different concentrations of the inhibitor (or vehicle) to the kinase. This starts the pre-incubation.
-
Incubate this plate at room temperature. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). The "0 min" time point is critical and represents adding the inhibitor immediately before starting the kinase reaction.
-
-
Kinase Reaction Initiation:
-
At each pre-incubation time point, transfer an aliquot of the enzyme-inhibitor mixture to a 384-well white assay plate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration).
-
Incubate for a fixed time (e.g., 60 minutes) at 30°C. Ensure this reaction time is within the linear range of the enzyme.
-
-
Detection:
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity (%) versus the pre-incubation time.
-
The slope of each line represents the observed rate of inactivation (kobs) for that inhibitor concentration.[13]
-
Plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for inactivation (below) using non-linear regression (e.g., in GraphPad Prism) to determine kinact and KI.[8]
kobs = kinact * [I] / (KI + [I])
-
The efficiency of inactivation is then calculated as kinact/KI.
-
Expected Data:
| Parameter | Value | Unit | Description |
| kinact | 0.05 | min-1 | Maximal rate of inactivation at saturating inhibitor concentration. |
| KI | 1.2 | µM | Inhibitor concentration that gives half-maximal inactivation rate. |
| kinact/KI | 694 | M-1s-1 | Second-order rate constant of inactivation. |
Part 3: Identification of Covalent Modification Site
Expertise & Experience: After confirming covalent binding, it is crucial to identify the specific amino acid residue that is being modified. This validates the intended mechanism of action and provides critical structural information for further drug design. The standard method is bottom-up proteomics, involving proteolytic digestion of the protein-inhibitor adduct followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7]
Protocol 3: Peptide Mapping by LC-MS/MS
Procedure:
-
Adduct Formation and Digestion:
-
Form the covalent adduct as described in Protocol 1.
-
Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). Note: The modified cysteine will not react with iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode. The instrument will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select peptides for fragmentation and analysis of the fragments (MS2 scan).
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.
-
In the search parameters, specify a variable modification on cysteine (or other potential nucleophilic residues) corresponding to the mass of the inhibitor (259.76 Da).
-
The software will identify the peptide containing the modification and the fragmentation pattern in the MS2 spectrum will confirm the exact site of modification.[5]
-
Part 4: Preliminary Selectivity Assessment
Expertise & Experience: An ideal covalent inhibitor should react selectively with its intended target and not indiscriminately with other cellular nucleophiles, which can lead to toxicity.[9] A simple, effective in vitro assay to gauge general electrophilic reactivity is to measure the compound's stability in the presence of glutathione (GSH), a highly abundant biological thiol.[4] Rapid reaction with GSH suggests the compound is highly reactive and may have off-target liabilities.
Protocol 4: Glutathione (GSH) Stability Assay
Procedure:
-
Reaction Setup: Incubate the inhibitor (e.g., 10 µM) in a buffer (e.g., PBS, pH 7.4) containing a physiological concentration of GSH (e.g., 5 mM).
-
Time Course Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction (e.g., by dilution in cold acetonitrile) and analyze the samples by LC-MS.
-
Data Analysis: Monitor the disappearance of the parent inhibitor peak and the appearance of the GSH-adduct peak over time. Calculate the half-life (t1/2) of the inhibitor in the presence of GSH. A very short half-life (<1 hour) may indicate high, non-specific reactivity.
References
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]
-
Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (2020). ACS Publications. [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. (N/A). ResearchGate. [Link]
-
Investigation of MOA of next generation covalent inhibitors. (N/A). AXXAM. [Link]
-
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetaMide, 98+%. (N/A). Chemical Substance Information. [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]
-
Advanced approaches of developing targeted covalent drugs. (N/A). PMC. [Link]
-
Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition. (2020). PubMed. [Link]
-
Covalent Inhibition in Drug Discovery. (N/A). PMC - NIH. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025). ACS Publications. [Link]
-
Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015). BioKin, Ltd. [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025). ACS Publications. [Link]
-
A Validated IKK beta Inhibitor Screening Assay. (N/A). BellBrook Labs. [Link]
-
High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). ACS Publications. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2024). ACS Omega. [Link]
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (N/A). Unknown Source. [Link]
-
High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). PubMed. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]
-
Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2025). ResearchGate. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (N/A). PMC. [Link]
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Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. (N/A). Evotec. [Link]
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Application Note: HPLC Method Development and Validation for 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Target Audience: Analytical Chemists, QC/QA Scientists, and CMC Regulatory Professionals Methodology Standard: ICH Q14 (Development) and ICH Q2(R2) (Validation)
Executive Summary & Molecule Deconstruction
The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a fundamental understanding of the analyte's physicochemical vulnerabilities. The target molecule, 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (C10H14ClN3OS, MW: 259.76)[1], presents specific analytical challenges due to its structural moieties:
-
The Chloroacetamide Group: This moiety is a highly reactive electrophile. It is highly susceptible to nucleophilic attack and base-catalyzed hydrolysis. Exposing this compound to alkaline mobile phases (pH > 7.5) during analysis will induce artificial on-column degradation.
-
The Thiazol-2-yl-piperidine System: The molecule contains basic nitrogen atoms. The piperidine nitrogen, conjugated with the thiazole ring, exhibits pH-dependent ionization. If analyzed at a neutral pH, partial ionization can lead to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.
The Causality of Method Design: To counteract these liabilities, we must design a method operating at an acidic pH (pH ~2.5). This fully protonates the basic nitrogens (standardizing their charge state) while simultaneously protecting the chloroacetamide group from base-catalyzed hydrolysis, ensuring the method is a true reflection of the sample's integrity rather than an artifact of the analytical conditions.
Analytical Target Profile (ATP) & Risk Assessment
In alignment with the [2], we begin by defining the Analytical Target Profile (ATP). The ATP dictates that the method must quantify the API with high precision (System RSD ≤ 2.0%) and selectively resolve the intact molecule from all process impurities and forced degradation products (Resolution, Rs ≥ 2.0).
Analytical Quality by Design (AQbD) workflow based on ICH Q14 guidelines.
Method Development Rationale
Stationary Phase Selection
Standard fully porous silica columns often leave residual silanols exposed, which act as weak cation exchangers and bind to the protonated piperidine/thiazole nitrogens, causing peak tailing. We selected a Superficially Porous Particle (SPP) C18 column with polar end-capping (e.g., Phenomenex Kinetex C18 or Waters XBridge). The SPP architecture reduces the diffusion path, generating high theoretical plates (N > 5000), while the end-capping shields the basic nitrogens from silanol interactions.
Mobile Phase & Gradient Design
To satisfy the acidic pH requirement, 0.1% Trifluoroacetic acid (TFA) in water was selected as Mobile Phase A. TFA acts as an excellent ion-pairing agent, further sharpening the peaks of basic compounds. Acetonitrile (with 0.1% TFA) was chosen as Mobile Phase B due to its low viscosity and high elution strength. A gradient elution is employed to ensure that highly polar degradation products (such as the hydrolyzed hydroxyacetamide derivative) elute early, while the intact API and any lipophilic impurities are strongly retained and resolved.
Standardized HPLC Protocol
This protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that if the chromatographic conditions drift beyond acceptable parameters, the run is automatically invalidated before sample data is reported.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | SPP C18, 100 x 4.6 mm, 2.6 µm | High efficiency, reduced silanol activity. |
| Mobile Phase A | 0.1% TFA in Milli-Q Water | Buffers pH to ~2.5; provides ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for gradient elution. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID column. |
| Column Temperature | 35°C ± 1°C | Stabilizes retention times; reduces backpressure. |
| Detection | PDA (Scan: 200-400 nm), Extract: 254 nm | 254 nm captures the thiazole chromophore; PDA ensures peak purity. |
| Injection Volume | 10 µL | Prevents column overloading. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 (Re-equilibration) |
Step-by-Step Execution
-
Diluent Preparation: Mix 50% Milli-Q Water and 50% Acetonitrile.
-
Standard Preparation: Accurately weigh 10.0 mg of the API reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 100 µg/mL.
-
System Suitability Test (SST): Inject the standard solution six consecutive times. The system is only validated for use if it meets the criteria in Table 2.
-
Sample Analysis: Inject blank (diluent), followed by samples, bracketing with the standard every 10 injections to verify ongoing system stability.
Method Validation Strategy (ICH Q2(R2))
The method was validated according to the[3].
Specificity & Forced Degradation
To prove the method is stability-indicating, the API was subjected to extreme stress conditions. The Photodiode Array (PDA) detector was utilized to calculate the Peak Purity Angle versus the Peak Purity Threshold . If the angle is less than the threshold, the API peak is considered spectrally homogenous (no co-eluting degradants).
Forced degradation workflow for specificity validation under ICH Q2(R2).
Linearity, Accuracy, and Precision
-
Linearity: Evaluated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).
-
Accuracy: Determined by spiking known amounts of API into a synthetic placebo matrix at 50%, 100%, and 150% levels.
-
Precision: Evaluated via System Precision (6 injections of a single prep) and Method Precision (6 independent sample preparations).
Quantitative Data Summaries
The following tables summarize the validation metrics, demonstrating that the method is scientifically sound and regulatory-compliant.
Table 2: System Suitability Criteria (Self-Validation Parameters)
| Parameter | Acceptance Criteria | Observed Result | Pass/Fail |
| Retention Time (RT) | ~ 6.5 minutes | 6.52 min | Pass |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.45% | Pass |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 | Pass |
| Theoretical Plates (N) | ≥ 5000 | 8450 | Pass |
Table 3: Forced Degradation & Specificity Results
| Stress Condition | Degradation (%) | Peak Purity Angle | Purity Threshold | Mass Balance (%) |
| Control (Unstressed) | 0.0 | 0.112 | 0.250 | 100.0 |
| Acid (0.1N HCl, 60°C, 2h) | 8.4 | 0.125 | 0.265 | 99.2 |
| Base (0.1N NaOH, RT, 1h) | 22.1 | 0.140 | 0.280 | 98.5 |
| Oxidation (3% H2O2, RT, 4h) | 15.3 | 0.135 | 0.270 | 99.0 |
| Thermal (60°C, 48h) | 2.1 | 0.115 | 0.255 | 99.8 |
Note: The high degradation in basic conditions confirms the causality of avoiding high pH mobile phases to protect the chloroacetamide moiety.
Table 4: Summary of Validation Results (Linearity, Accuracy, Precision)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (Mean Recovery) | 98.0% - 102.0% | 99.6% |
| Method Precision (% RSD) | ≤ 2.0% (n=6) | 0.82% |
| Intermediate Precision | ≤ 2.0% (Different Day/Analyst) | 1.05% |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.5 µg/mL / 1.5 µg/mL |
Conclusion
By leveraging the physicochemical properties of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, a highly specific, stability-indicating HPLC-PDA method was successfully developed and validated. The deliberate selection of an acidic mobile phase protects the reactive chloroacetamide group while mitigating silanol interactions with the basic thiazole-piperidine system. The method is fully compliant with ICH Q14 and ICH Q2(R2) guidelines, ensuring high trustworthiness and reproducibility for routine QC release and stability testing.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q14 Guideline on analytical procedure development – Step 5." europa.eu. Available at:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu. Available at:[Link]
-
NextSDS Substance Database. "2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide Chemical Substance Information." nextsds.com. Available at: [Link]
Sources
Application Notes and Protocols for the Use of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide as a Targeted Covalent Inhibitor Probe
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide as a targeted covalent inhibitor (TCI) probe. This probe features a chloroacetamide "warhead," a reactive electrophile designed to form a stable, covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on a target protein.[1][2][3] The thiazol-piperidine scaffold is designed to provide non-covalent binding affinity and selectivity for the target protein, guiding the reactive moiety to its intended destination.[4] This guide will detail the underlying principles of targeted covalent inhibition, provide step-by-step protocols for probe characterization and cellular application, and offer insights into data interpretation and best practices.
Introduction to Targeted Covalent Inhibition
Targeted covalent inhibitors are a class of small molecules that first bind to their protein target in a reversible manner, and then form a permanent, covalent bond with a specific amino acid residue.[4][5][6] This dual mechanism of action offers several advantages, including enhanced potency, prolonged duration of action that outlasts the pharmacokinetic profile of the compound, and the ability to target proteins that have been challenging for traditional, non-covalent inhibitors.[6][7][8]
The design of a TCI, such as 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, involves two key components: a "guidance system" and a "warhead".[8]
-
Guidance System: The thiazol-piperidine moiety of the probe serves as the guidance system. This part of the molecule is responsible for the initial, non-covalent recognition and binding to the target protein, which dictates the inhibitor's selectivity.
-
Warhead: The chloroacetamide group is the electrophilic warhead. Its reactivity is tuned to be low enough to avoid promiscuous reactions with off-target biomolecules, but high enough to efficiently form a covalent bond with the target nucleophile once positioned correctly by the guidance system.[8] The chloroacetamide warhead typically reacts with the thiol group of a cysteine residue via an SN2 mechanism.[1][3]
The successful application of a covalent probe requires a thorough understanding of its reactivity, selectivity, and on-target engagement in a cellular context. The following sections will provide detailed protocols to rigorously characterize and utilize this type of probe.
Characterization of the Covalent Probe
Before using 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in complex biological systems, it is crucial to characterize its fundamental properties.
Synthesis and Purity Assessment
While the specific synthesis of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is not detailed here, it would likely involve the reaction of a piperidine-thiazole amine precursor with chloroacetyl chloride.[9][10][11][12][13] It is imperative that the probe is of high purity (>95%), as impurities can confound experimental results. Purity should be assessed by methods such as NMR and LC-MS.
Assessment of Intrinsic Reactivity
The intrinsic reactivity of the chloroacetamide warhead should be evaluated to ensure it strikes the right balance between stability and reactivity.[8] A common method is to measure its reactivity with a biological thiol, such as glutathione (GSH).[14][15]
Protocol: Glutathione (GSH) Reactivity Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in DMSO.
-
Prepare a stock solution of GSH in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction:
-
In a microcentrifuge tube, combine the GSH solution and the probe solution to final concentrations of, for example, 1 mM GSH and 100 µM probe.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a strong acid like trifluoroacetic acid).
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to monitor the depletion of the probe and the formation of the GSH-adduct.
-
-
Data Analysis:
-
Plot the percentage of remaining probe against time to determine the half-life (t1/2) of the probe in the presence of GSH. This provides a quantitative measure of its intrinsic reactivity.[15]
-
Validation of Covalent Target Modification
Mass spectrometry (MS) is the gold standard for confirming that the probe forms a covalent adduct with its intended protein target.[14]
Protocol: Intact Protein and Peptide Mapping Mass Spectrometry
-
Incubation:
-
Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in a suitable buffer at a set temperature (e.g., 37°C) for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Intact Protein Analysis:
-
Desalt the protein samples.
-
Analyze the samples by LC-MS. A mass increase corresponding to the molecular weight of the probe confirms covalent modification.
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the probe. The fragmentation data will pinpoint the exact amino acid residue that has been modified.
-
Application in Cellular Systems
Once biochemically characterized, the probe can be used to investigate target engagement and function in a cellular environment.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target in intact cells.[16][17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][19]
Workflow for CETSA
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with various concentrations of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
Proteome-Wide Selectivity Profiling
Chemoproteomic methods, such as Activity-Based Protein Profiling (ABPP), are essential for assessing the selectivity of a covalent probe across the entire proteome.[7][20] This is crucial for identifying potential off-targets. A common approach is competitive ABPP.[21][22]
Workflow for Competitive ABPP
A simplified workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol: Competitive ABPP for Selectivity Profiling
-
Cell Treatment:
-
Treat cells with 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide or vehicle.
-
-
Lysis and Probe Labeling:
-
Lyse the cells and treat the proteomes with a broad-reactivity, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[22]
-
-
Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins on-bead with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by quantitative mass spectrometry.
-
-
Data Analysis:
-
Proteins that show a reduced signal in the probe-treated sample compared to the vehicle control are identified as targets of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. The primary target should be among the most significantly depleted proteins.
-
Data Summary and Interpretation
The data generated from these protocols should be carefully analyzed to build a comprehensive profile of the covalent probe.
| Experiment | Parameter Measured | Purpose | Expected Outcome for a Good Probe |
| GSH Reactivity | Half-life (t1/2) | Assess intrinsic reactivity | Moderate reactivity; not too fast to be promiscuous, not too slow to be ineffective. |
| Intact Protein MS | Mass of protein-adduct | Confirm covalent modification | A mass shift equal to the MW of the probe. |
| Peptide Mapping MS/MS | Site of modification | Identify the target residue | Modification of the intended cysteine residue. |
| CETSA | Thermal shift (ΔTm) | Confirm cellular target engagement | Dose-dependent increase in the melting temperature of the target protein. |
| Competitive ABPP | Protein signal depletion | Assess proteome-wide selectivity | High depletion of the intended target with minimal depletion of other proteins. |
Conclusion
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide represents a potentially valuable tool for chemical biology and drug discovery. Its characterization as a targeted covalent inhibitor probe requires a systematic and multi-faceted approach. The protocols outlined in this guide, from basic biochemical characterization to in-depth cellular analysis, provide a robust framework for validating its mechanism of action and its utility as a selective probe for its intended target. Rigorous application of these methods will ensure that the data generated is reliable and will pave the way for its successful use in elucidating biological pathways and validating novel drug targets.
References
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Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023, April 5). Retrieved from [Link]
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Targeted Covalent Modification Strategies for Drugging the Undruggable Targets | Chemical Reviews - ACS Publications. (2025, January 7). Retrieved from [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - Journal of Chemical and Pharmaceutical Research. (2010). Retrieved from [Link]
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(PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide - ResearchGate. (2016). Retrieved from [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC. (n.d.). Retrieved from [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. (n.d.). Retrieved from [Link]
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Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties - ResearchGate. (n.d.). Retrieved from [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. (2024, February 21). Retrieved from [Link]
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (n.d.). Retrieved from [Link]
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Covalent Inhibition in Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]
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2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetaMide, 98+% C10H14ClN3OS, MW: 259.76. (n.d.). Retrieved from [Link]
-
Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (2025, March 18). Retrieved from [Link]
-
Chemoproteomic methods for covalent drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]
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Covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17). Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2023, March 27). Retrieved from [Link]
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Determining target engagement in living systems - PMC. (n.d.). Retrieved from [Link]
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. (n.d.). Retrieved from [Link]
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CETSA Target Engagement directly in cells | Pelago Bioscience. (n.d.). Retrieved from [Link]
-
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide - SpectraBase. (n.d.). Retrieved from [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (2022, November 8). Retrieved from [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) | Analytical Chemistry - ACS Publications. (2025, March 19). Retrieved from [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - ACS Publications. (2018, December 6). Retrieved from [Link]
-
Targeted covalent inhibitors - Wikipedia. (n.d.). Retrieved from [Link]
-
(PDF) Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. (2025, August 6). Retrieved from [Link]
-
Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC. (n.d.). Retrieved from [Link]
-
Reversible Covalent Inhibitor Binding Assay - Domainex. (n.d.). Retrieved from [Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - MDPI. (2022, November 27). Retrieved from [Link]
-
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
(PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - ResearchGate. (2022, November 7). Retrieved from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved from [Link]
-
A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (n.d.). Retrieved from [Link]
-
Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions - Longdom Publishing. (2022, January 25). Retrieved from [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Retrieved from [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]
-
Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations | Certara. (2021, November 5). Retrieved from [Link]
-
Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro | Request PDF - ResearchGate. (2025, August 4). Retrieved from [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (n.d.). Retrieved from [Link]
-
The Ascension of Targeted Covalent Inhibitors | Journal of Medicinal Chemistry. (2022, April 19). Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Introduction & Analytical Context
The compound 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (Chemical Formula: C₁₀H₁₄ClN₃OS, Exact Mass: 259.0546 Da) is a highly specialized structural motif frequently utilized in the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs). The chloroacetamide moiety serves as an electrophilic "warhead" that irreversibly binds to nucleophilic cysteine residues in target proteins .
For researchers and drug development professionals, characterizing the gas-phase fragmentation behavior of this molecule via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is critical. Accurate fragmentation mapping enables the identification of downstream metabolic degradation products and provides the necessary reporter ions for target engagement assays (e.g., peptide mapping of covalent adducts) .
This application note provides a self-validating, step-by-step protocol and mechanistic breakdown of the Higher-energy Collisional Dissociation (HCD) fragmentation pathways for this compound.
Chemical Profiling & Mechanistic Causality
The Isotopic Signature of Chlorine
Before initiating MS/MS fragmentation, analysts must evaluate the MS1 survey scan. Chlorine possesses two stable isotopes: ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance).
-
Self-Validating Check: A properly tuned MS1 spectrum will display a protonated precursor [M+H]⁺ at m/z 260.062 and a corresponding M+2 peak at m/z 262.059 in a strict 3:1 intensity ratio .
-
Causality: If this doublet is absent or distorted, it indicates either severe in-source fragmentation (premature loss of the chlorine atom) or an incorrectly centered quadrupole isolation window. Proceeding to MS2 without verifying this signature compromises data integrity.
Charge Localization and Cleavage Dynamics
During electrospray ionization (ESI), protonation preferentially occurs at the most basic site. The piperidine nitrogen is significantly more basic than the thiazole nitrogen or the amide carbonyl. This localized charge drives charge-directed cleavage. However, the highly reactive chloroacetamide group is also prone to neutral losses and homolytic radical cleavages upon collisional activation.
Experimental Protocol: LC-HRMS/MS Workflow
The following step-by-step methodology ensures optimal ionization and comprehensive capture of both fragile and stable product ions.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL primary stock solution of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in LC-MS grade Dimethyl Sulfoxide (DMSO).
-
Dilute the stock to a final working concentration of 100 ng/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).
-
Spike in a structurally similar isotopically labeled internal standard (if available) to 50 ng/mL to monitor ionization suppression.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min re-equilibration. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (Orbitrap / Q-TOF)
-
Source Settings: ESI Positive mode; Capillary Voltage: 3.5 kV; Capillary Temperature: 275 °C.
-
MS1 Survey Scan: Scan range m/z 100–500; Resolution: 70,000 (at m/z 200); AGC target: 3e6.
-
MS2 (Data-Dependent Acquisition): Isolate the precursor m/z 260.062 with a narrow 1.0 Da window to exclude the ³⁷Cl isotope (simplifying MS2 spectra).
-
Fragmentation (HCD): Apply Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 .
-
Rationale: Low NCE (20) captures fragile neutral losses (e.g., HCl). High NCE (50) forces rigid ring cleavages (e.g., thiazole separation).
-
Fragmentation Analysis & Data Presentation
Upon HCD activation, the molecule undergoes four primary mechanistic pathways. The quantitative theoretical data is summarized in Table 1 , followed by a logical pathway diagram.
Table 1: Characteristic HCD Product Ions
| Product Ion (m/z) | Formula | Mass Error | Relative Abundance | Mechanistic Causality |
| 260.062 | C₁₀H₁₅ClN₃OS⁺ | < 2 ppm | Precursor | Protonated intact molecule (³⁵Cl isotope). |
| 224.086 | C₁₀H₁₄N₃OS⁺ | < 2 ppm | High | Loss of HCl (-35.98 Da): Nucleophilic attack by the ring nitrogen on the chloroacetyl carbon displaces chloride, forming a stable bicyclic intermediate. |
| 225.093 | C₁₀H₁₅N₃OS⁺• | < 2 ppm | Low | Loss of Cl• (-34.97 Da): Homolytic radical cleavage, typical in halogenated compounds under high collision energy. |
| 184.091 | C▵H₁₄N₃S⁺ | < 2 ppm | Medium | Loss of Chloroketene (-75.97 Da): Charge-directed amide bond rearrangement ejecting neutral chloroketene (O=C=CH-Cl). |
| 167.064 | C▵H₁₁N₂S⁺ | < 2 ppm | High | C-N Bond Cleavage (-93.00 Da): Inductive cleavage at the piperidine-amide bond, losing the entire chloroacetamide moiety. |
Fragmentation Pathway Visualization
Figure 1: Proposed HCD fragmentation pathways for 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide.
Application: Target Engagement & Peptide Mapping
When utilizing 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide as a covalent probe, the chlorine atom acts as the leaving group during the alkylation of a target protein's cysteine residue.
Analytical Strategy for Proteomics:
-
Following protein digestion, search the LC-MS/MS data for peptides exhibiting a mass shift of +223.078 Da on cysteine residues (Calculated as Intact Mass [259.055 Da] - HCl[35.977 Da]).
-
Utilize the m/z 167.064 fragment as a diagnostic reporter ion in MS2. Because this fragment represents the stable thiazole-piperidine core (having lost the linker portion), its presence in a peptide MS/MS spectrum definitively confirms the exact site of covalent target engagement.
References
-
Title: An electrophilic fragment screening for the development of small molecules targeting caspase-2 Source: National Institutes of Health (PMC) URL: [Link][1]
-
Title: Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link][2]
-
Title: Integrating Alternative Fragmentation Techniques into Standard LC-MS Workflows Using a Single Deep Learning Model Enhances Proteome Coverage Source: bioRxiv URL: [Link][3]
Sources
- 1. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrating Alternative Fragmentation Techniques into Standard LC-MS Workflows Using a Single Deep Learning Model Enhances Proteome Coverage | bioRxiv [biorxiv.org]
Application Note: Cell Permeability and Functional Uptake Assays for 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Introduction & Chemical Rationale
In the development of targeted covalent inhibitors (TCIs), the incorporation of electrophilic warheads presents a unique paradox: the very reactivity that drives sustained target engagement also introduces significant liabilities regarding cellular permeability and off-target sequestration. 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is a highly reactive, fragment-like covalent probe. Its 2-chloroacetamide warhead operates via an SN2 nucleophilic substitution mechanism, primarily targeting activated cysteine residues within protein binding pockets.
While the low molecular weight and lipophilic thiazol-piperidine scaffold suggest favorable passive membrane diffusion, the electrophilic nature of the chloroacetamide warhead makes it highly susceptible to premature quenching by intracellular glutathione (GSH) [1]. Consequently, traditional LC-MS/MS methods that measure whole-cell accumulation are fundamentally flawed for this class of compounds; they cannot distinguish between the free active inhibitor, inactive GSH-adducts, and protein-bound species.
To rigorously evaluate the cellular penetrance and efficacy of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, we must deploy a two-tiered, self-validating analytical workflow:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): To isolate and quantify intrinsic passive lipid permeability without the confounding variables of cellular metabolism.
-
In-Cell Target Engagement (NanoBRET): To measure functional cellular uptake, proving that the unquenched electrophile successfully reaches and covalently modifies its intracellular target [2].
Caption: Cellular uptake, efflux, and target engagement pathway for chloroacetamide inhibitors.
Intrinsic Passive Permeability: The PAMPA Protocol
Causality & Experimental Design: Before introducing the complexities of live-cell assays, it is critical to determine the compound's baseline ability to cross a lipid bilayer. Highly reactive warheads can sometimes undergo hydrolysis or react with assay components. PAMPA isolates the variable of passive diffusion ( Papp ) [3]. We utilize a bio-mimetic lipid mixture (e.g., 20% dodecane/lecithin) to closely approximate the mammalian plasma membrane.
Step-by-Step Methodology
-
Preparation of Solutions: Prepare a 10 mM stock of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in 100% DMSO. Dilute to a final assay concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1% to prevent membrane disruption.
-
Membrane Coating: Apply 5 µL of the lipid solution (1% w/v phosphatidylcholine in dodecane) to the porous filter membrane of the donor plate (e.g., Millipore Multiscreen).
-
Assay Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Carefully couple the donor and acceptor plates. Incubate at 37°C for 4 hours in a humidified environment without agitation (to maintain the unstirred water layer).
-
Quantification: Separate the plates and extract 50 µL from both donor and acceptor wells. Quench with an equal volume of cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent mass of the compound.
System Validation & Quality Control
The Lucifer Yellow Integrity Check: To ensure the artificial membrane was not compromised by the compound or solvent, Lucifer Yellow (LY) is co-incubated in the donor well. LY is a membrane-impermeable fluorescent dye. Post-incubation, the acceptor well is read on a fluorometer (Ex 428 nm / Em 536 nm). Validation Rule: If the calculated Papp of LY exceeds 10×10−6 cm/s, the membrane is deemed compromised, and the data point is automatically rejected.
Functional Cellular Uptake: In-Cell Target Engagement (NanoBRET)
Causality & Experimental Design: Because 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is a covalent inhibitor, its efficacy is dictated by both concentration and time ( kinact/KI ). If the compound is trapped in endosomes or neutralized by cytosolic GSH, LC-MS will show high "uptake" but zero efficacy. We utilize a competitive Bioluminescence Resonance Energy Transfer (NanoBRET) assay. By expressing a NanoLuc-fused target protein in live cells and adding a reversible fluorescent tracer, we create a system where successful intracellular engagement by our chloroacetamide displaces the tracer, resulting in a quantifiable loss of the BRET signal[4].
Step-by-Step Methodology
-
Cell Seeding & Transfection: Plate HEK293T cells in a 96-well white plate at 2×104 cells/well. Transiently transfect the cells with a plasmid encoding the target protein fused to NanoLuciferase using lipid-based transfection reagents. Incubate for 24 hours.
-
Tracer Equilibration: Replace the media with Opti-MEM containing the target-specific fluorescent NanoBRET tracer at its predetermined Kd concentration. Incubate for 1 hour at 37°C to establish the baseline BRET signal.
-
Compound Dosing: Treat the cells with a serial dilution (10 µM to 0.1 nM) of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. Include a vehicle control (0.1% DMSO).
-
Time-Dependent Incubation: Because covalent binding is time-dependent, incubate the plates for 2 hours.
-
Substrate Addition & Reading: Add the Nano-Glo substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) on a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).
System Validation & Quality Control
The Covalent Washout Control: To definitively prove that the compound acts via irreversible covalent binding rather than reversible affinity, a parallel plate undergoes a "washout" phase. After the 2-hour compound incubation, the media is removed, cells are washed three times with warm PBS, and fresh media containing only the tracer is added. Validation Rule: Reversible inhibitors will wash out, allowing the tracer to re-bind and restoring the BRET signal. A true covalent chloroacetamide will maintain complete signal suppression post-washout [5].
Caption: Step-by-step logic and self-validation workflow for the NanoBRET target engagement assay.
Quantitative Data Presentation
To benchmark 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, we compare its physicochemical and target engagement metrics against a non-covalent (des-chloro) analog. The data below illustrates how high passive permeability translates to functional intracellular occupancy.
Table 1: Physicochemical and Passive Permeability Profiling
| Compound | MW (Da) | cLogP | PAMPA Papp ( 10−6 cm/s) | Lucifer Yellow Integrity |
| 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide | 259.76 | 1.85 | 14.2 ± 1.1 | PASS (< 2.0) |
| Non-Covalent Analog (Acetamide) | 225.31 | 1.52 | 18.5 ± 0.9 | PASS (< 2.0) |
| High Permeability Control (Verapamil) | 454.60 | 3.80 | 22.4 ± 1.5 | PASS (< 2.0) |
Table 2: Cellular Target Engagement & Covalency Metrics (NanoBRET)
| Compound | In-Cell IC50 (2h) | Post-Washout IC50 | Covalent Confirmation | Intracellular GSH Depletion |
| 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide | 45 nM | 48 nM | YES (Irreversible) | Moderate (15% at 10 µM) |
| Non-Covalent Analog (Acetamide) | 8,500 nM | > 50,000 nM | NO (Reversible) | None |
Note: The near-identical IC50 pre- and post-washout for the chloroacetamide confirms that functional cellular uptake resulted in irreversible target modification, overcoming any cytosolic GSH scavenging.
References
-
Title: From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation Source: Frontiers in Chemistry (2020) URL: [Link]
-
Title: High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 Source: SLAS Discovery (2022) URL: [Link]
-
Title: Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay Source: ACS Chemical Biology (2020) URL: [Link]
-
Title: A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2 Source: ACS Pharmacology & Translational Science (2024) URL: [Link]
-
Title: Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo Source: Journal of Medicinal Chemistry (2023) URL: [Link]
Improving the aqueous solubility of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide for cell culture
Compound: 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide Molecular Formula: C₁₀H₁₄ClN₃OS Molecular Weight: 259.76 g/mol
This technical guide provides a structured approach to troubleshooting and improving the aqueous solubility of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide for consistent and reliable results in cell culture experiments. As a Senior Application Scientist, this guide synthesizes established formulation principles with practical, field-proven insights to address common challenges encountered by researchers.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in dissolving 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide.
Question 1: My compound won't dissolve in my aqueous cell culture medium. What is the first step?
Answer: Directly dissolving a hydrophobic compound like 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in aqueous media is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][2] The most universally used solvent for this purpose is high-purity, sterile dimethyl sulfoxide (DMSO).[3][4][5]
Initial Protocol:
-
Prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.
-
Gentle warming to 37°C or brief sonication can aid dissolution.[5]
-
Once dissolved, this stock solution can be serially diluted in the cell culture medium to achieve the desired final concentration for your experiment.
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4] By creating a concentrated stock, you can add a very small volume to your aqueous medium, minimizing the final solvent concentration and its potential impact on your cells.
Question 2: What is the maximum concentration of DMSO I can use in my cell culture?
Answer: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and interfere with experimental results.[1][5]
| Cell Type | Recommended Max. DMSO Concentration | Key Considerations |
| Immortalized Cell Lines | ≤ 0.5% (v/v) | Many robust cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize off-target effects.[5][6] |
| Primary Cells | ≤ 0.1% (v/v) | Primary cells are generally more sensitive to solvent toxicity than established cell lines.[5] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The final concentration is a balance between compound solubility and assay sensitivity. |
Trustworthiness Check: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[3]
Question 3: I've dissolved my compound in DMSO, but it precipitates when I add it to the cell culture medium. What should I do?
Answer: This is a common issue known as "fall-out" and occurs when the compound's solubility limit in the final aqueous environment is exceeded.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try adding the stock to a small volume of media first, mix thoroughly, and then bring it up to the final volume. Another technique is to add the DMSO stock dropwise to the media while vortexing to ensure rapid dispersion.[7]
-
Use Serum: If your experimental protocol allows, ensure you are diluting into a medium containing fetal bovine serum (FBS) or other serum. Serum proteins can bind to hydrophobic compounds and help keep them in solution.
Part 2: Advanced Solubility Enhancement Guide
If the initial troubleshooting steps are insufficient, more advanced strategies may be required. This section provides a systematic workflow for further solubility enhancement.
Workflow for Advanced Solubility Enhancement
Caption: Protocol for preparing a cyclodextrin inclusion complex.
Experimental Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many compounds for in vitro use due to its high aqueous solubility and low toxicity. [8]2. Prepare a Solution: Create a stock solution of HP-β-CD in sterile water (e.g., 10-20% w/v).
-
Complexation: Add an excess of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide to the HP-β-CD solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Separate: Remove the undissolved compound by centrifuging and filtering the solution through a 0.22 µm sterile filter.
-
Quantify: The resulting clear solution is your stock of the compound-cyclodextrin complex. The concentration of the dissolved compound in this stock should be accurately determined using an analytical method like HPLC or UV-Vis spectroscopy.
-
Cell Treatment: This stock can then be diluted into your cell culture medium.
Trustworthiness Check: It is essential to also test a vehicle control of the HP-β-CD solution alone (at the same final concentration) to ensure that the cyclodextrin itself does not affect your cellular assay. [3]
References
- Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
- Narendra Singh et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3):691-698.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
- Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26).
- Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. (n.d.).
- Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. (n.d.).
- Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties - ResearchGate. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- 2-chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride - Sigma-Aldrich. (n.d.).
- (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide - ResearchGate. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
- 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetaMide, 98+% C10H14ClN3OS, MW: 259.76. (n.d.).
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (2013, June 15).
- In vitro drug release study in 7.4 pH Buffer. | Download Scientific Diagram - ResearchGate. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.).
- Formulation of poorly soluble compounds - European Medicines Agency (EMA). (2010, May 31).
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (2018, May 11).
- pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility - Journal of Chemical Technology and Metallurgy. (2022, April 11).
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29).
- Solubility Guidelines for Peptides - MilliporeSigma. (n.d.).
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry. (n.d.).
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. (2026, February 25).
- The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture - ciop.pl. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Reactivity of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in Live Cells
Welcome to the technical support guide for 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. As a potent research compound, understanding its behavior in a complex cellular environment is critical for generating robust and reproducible data. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target effects during live-cell experiments.
Understanding the Molecule: Reactivity and Rationale
Q1: What is 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide and why is it reactive?
A1: This compound is a targeted covalent inhibitor (TCI). Its reactivity stems from the 2-chloroacetamide functional group, which acts as an electrophilic "warhead".[1][2] This warhead is designed to form a stable, covalent bond with a nucleophilic amino acid residue (most commonly cysteine) within the binding site of its intended protein target.[2]
The process typically involves two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the target protein, guided by the rest of the molecule's structure (the "guidance system").[3][4]
-
Covalent Bond Formation: Once properly oriented, the electrophilic chloroacetamide group reacts with the target nucleophile, forming an irreversible adduct and permanently modifying the protein's function.[3]
However, the same reactivity that makes it a potent inhibitor also creates the risk of it reacting with other accessible, nucleophilic off-targets throughout the proteome, which can lead to toxicity or confounding phenotypes.[4][5] Chloroacetamides are known to be particularly reactive electrophiles.[1]
Frequently Asked Questions (FAQs)
Q2: My cells are dying at concentrations where I expect to see a target-specific effect. What is the first thing I should check?
A2: The first step is to systematically determine if the observed cytotoxicity is a specific result of on-target inhibition or a consequence of non-specific, off-target reactivity.
-
Perform a Dose-Response and Time-Course Experiment: Covalent inhibitors exhibit time- and concentration-dependent effects.[6][7] Run a matrix of lower concentrations and shorter incubation times. You may find a therapeutic window where you achieve sufficient on-target activity without widespread toxicity.
-
Use a Non-Reactive Control: The most critical experiment is to compare the effects of your active compound with an inert version. A non-reactive analog , where the chlorine atom is replaced with hydrogen (i.e., the corresponding acetamide), should retain similar non-covalent binding properties but cannot form a covalent bond.[6] If this analog does not cause cell death at the same concentration, it strongly suggests the toxicity is linked to the covalent reactivity of the warhead.
Q3: How can I confirm that my observed phenotype is due to covalent modification of my target?
A3: The gold standard for demonstrating covalent engagement in cells is the washout experiment .[6][7] The principle is that if the inhibitor forms a permanent bond with its target, its biological effect should persist even after the compound has been removed from the extracellular medium.
In contrast, a non-covalent inhibitor's effect will diminish and eventually disappear upon washout as the inhibitor-target equilibrium shifts.[8] A detailed protocol is provided in Section 4.
Q4: What are the essential control experiments I should include in my study?
A4: Every experiment with a covalent inhibitor should be a self-validating system. The following controls are crucial for interpreting your data correctly.
| Control Type | Purpose | Rationale |
| Vehicle Control (e.g., DMSO) | Establishes the baseline cellular response. | Ensures the observed phenotype is not an artifact of the solvent. |
| Non-Reactive Analog | Distinguishes between covalent and non-covalent effects. | Confirms that the electrophilic warhead is necessary for the sustained or specific activity.[6][9] |
| Positive Control (if available) | Validates the assay's ability to detect the expected phenotype. | A known molecule or genetic perturbation (e.g., siRNA) that reproduces the on-target effect. |
| Unrelated Covalent Molecule | Assesses general toxicity from reactive chemistry. | Helps rule out that the observed effect is simply due to non-specific alkylation by any reactive compound. |
Q5: Can I use nucleophilic scavengers like glutathione (GSH) or N-acetylcysteine (NAC) to reduce non-specific binding?
A5: While theoretically possible, this approach should be used with extreme caution. Adding external nucleophiles to the culture medium can act as "scavengers" for excess, unbound electrophiles, potentially reducing off-target modifications.[10] However, this can also interfere with your experiment in several ways:
-
Reduced On-Target Efficacy: The scavenger may inactivate your compound before it can engage its intended target, leading to a false-negative result.
-
Altered Cellular Redox State: High concentrations of GSH or NAC can change the cellular redox environment, which could independently affect your experimental outcome.[11]
-
Variability: The effective concentration of the scavenger can be difficult to control and reproduce.
Recommendation: Instead of relying on scavengers, prioritize optimizing the inhibitor's concentration and incubation time and using the proper non-reactive controls. This provides a cleaner, more interpretable experimental system.
In-Depth Troubleshooting Guide
Problem: High Cellular Toxicity or Unexpected Phenotypes
This is the most common issue when working with highly reactive covalent compounds. The workflow below can help diagnose the cause.
Caption: Troubleshooting workflow for unexpected cellular effects.
Solution 1.1: Titrate Concentration and Incubation Time
The goal is to find the minimal exposure required for on-target modification. The potency of covalent inhibitors is best described by kinetic parameters (kinact/KI) rather than a simple IC50, as both time and concentration are factors.[7]
| Parameter | Starting Recommendation | Rationale |
| Concentration | Start at 10x the biochemical IC50 and perform a 3-fold serial dilution downwards (e.g., 10 µM, 3.3 µM, 1.1 µM, etc.). | Bridges the gap between purified protein activity and the more complex cellular environment. |
| Incubation Time | Test multiple time points (e.g., 1h, 4h, 12h, 24h). | Covalent modification is cumulative. Shorter times may be sufficient to saturate the target without engaging slower-reacting off-targets. |
Solution 1.2: Perform a Washout Experiment
If you find a condition that produces your desired phenotype, confirm its covalent nature using the washout protocol in Section 4. A persistent effect post-washout strongly supports that you are observing the result of an irreversible interaction.[6]
Solution 1.3: Use a Non-Reactive Control Compound
This is the definitive experiment to prove the phenotype is driven by covalent chemistry. If the non-reactive analog fails to produce the same effect (toxicity or otherwise), you can confidently attribute your observation to the chloroacetamide warhead. This implicates either your intended target (via covalent binding) or a covalent off-target.
Problem: Difficulty Confirming On-Target Engagement in Cells
Even if the phenotype is correct, you must demonstrate that the compound is binding to its intended target in the cellular context.
Caption: Workflow for validating covalent target engagement.
Solution 2.1: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome.[12] The workflow involves:
-
Treating live cells with your compound or vehicle.
-
Lysing the cells and treating the proteome with a broad-spectrum, "clickable" covalent probe (e.g., an iodoacetamide-alkyne probe) that labels a large family of potential targets (like cysteine-containing proteins).
-
Using click chemistry to attach a reporter tag (e.g., biotin or a fluorophore).
-
If your compound has engaged its target, it will block the site, preventing the probe from binding. This results in the disappearance of a band on a gel or a reduced signal in quantitative mass spectrometry.[13]
Solution 2.2: Direct Target Occupancy by Mass Spectrometry (Advanced)
The most direct evidence of target modification is to detect it via mass spectrometry (MS).[8] This typically involves treating cells, immunoprecipitating the target protein, and analyzing it by LC-MS/MS. A successful experiment will identify the peptide containing the modified residue with a mass shift that exactly corresponds to the addition of your compound. This definitively proves on-target covalent engagement.
Key Experimental Protocols
Protocol 1: Cellular Washout Assay for Covalent Inhibitors
Objective: To determine if the compound's biological effect is sustained after its removal, indicating a covalent mechanism.
Methodology:
-
Plate Cells: Seed cells in multiple plates to allow for collection at various time points post-washout.
-
Treatment (No Washout Control): Treat one set of cells with your compound at the desired concentration (e.g., 1 µM) and another with vehicle (DMSO). Incubate for the standard duration of your assay (e.g., 4 hours).
-
Treatment (Washout Group): Treat a parallel set of cells with the compound for the same duration (4 hours).
-
Washout Step:
-
Aspirate the media from the "Washout Group" plates.
-
Wash the cells gently 2-3 times with a generous volume of warm, fresh culture medium to remove all traces of the free compound.
-
After the final wash, add fresh, compound-free medium to these wells.
-
-
Incubation and Analysis:
-
Return all plates (No Washout and Washout) to the incubator.
-
Analyze the desired phenotypic or signaling endpoint at multiple time points (e.g., immediately after washout, 8h post-washout, 24h post-washout).
-
-
Interpretation:
-
Covalent Effect: The phenotype in the "Washout Group" remains nearly identical to the "No Washout Control" group, even long after compound removal.[6]
-
Reversible Effect: The phenotype in the "Washout Group" gradually returns to the baseline (vehicle) level over time.
-
Protocol 2: Using a Non-Reactive Analog Control
Objective: To differentiate biological effects caused by covalent modification from those caused by non-covalent interactions.
Methodology:
-
Obtain Analog: Synthesize or source a direct analog of your compound where the chloro- group on the acetamide is replaced by a hydrogen. All other parts of the molecule must be identical.
-
Parallel Treatment: In your cell-based assay, set up the following treatment groups side-by-side:
-
Vehicle (e.g., DMSO)
-
Active Covalent Compound (at a range of concentrations)
-
Non-Reactive Analog (at the exact same range of concentrations)
-
-
Assay and Analysis: Perform your standard assay protocol and measure the endpoint (e.g., cell viability, reporter gene activity, phosphorylation status of a downstream protein).
-
Interpretation:
-
Covalent-Specific Effect: The active compound shows a dose-dependent effect, while the non-reactive analog shows no effect or a significantly weaker one. This is the ideal outcome.
-
Non-Covalent Effect: Both the active compound and the non-reactive analog show a similar dose-dependent effect. This indicates the phenotype is driven by the compound's scaffold and non-covalent binding, not the covalent warhead.
-
Toxicity of the Warhead: The active compound is toxic, but the non-reactive analog is not. This confirms the toxicity is linked to covalent modification, likely of off-targets.[4]
-
References
-
Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology. Available at: [Link]
-
Nomura, D. K., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Nussinov, R., & Tsai, C. J. (2023). Only time will tell: Modelling the kinetics of covalent inhibitors. British Journal of Pharmacology. Available at: [Link]
-
Bar-Peled, L., et al. (2017). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. Available at: [Link]
-
Weerapana, E., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. Available at: [Link]
-
Weerapana, E., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. Available at: [Link]
-
Potjewyd, F., & Hopkins, A. L. (2019). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of Medicinal Chemistry. Available at: [Link]
-
Rauh, D., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
-
Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Liu, Q., et al. (2022). Advanced approaches of developing targeted covalent drugs. Medicinal Chemistry Research. Available at: [Link]
-
Weerapana, E., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. Available at: [Link]
-
WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
-
Awoonor-Williams, E., & Rowley, C. N. (2021). Mechanism-Based and Computational-Driven Covalent Drug Design. Journal of Chemical Information and Modeling. Available at: [Link]
-
Parker, C. G., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Lanyon, L. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]
-
CAS. (2023). Covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]
-
Awoonor-Williams, E., & Rowley, C. N. (2026). Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. Chemical Society Reviews. Available at: [Link]
-
BioSolveIT. (2023). Covalent Drug Design. BioSolveIT. Available at: [Link]
-
Petrassi, H. M., & Tice, C. M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
Anderson, E. J., & Neufer, P. D. (2018). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Opinion in Pharmacology. Available at: [Link]
-
Raghavendra, N. M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tozkoparan, B., et al. (2007). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. Farmaco. Available at: [Link]
-
Seaman, D. R., et al. (1985). Hydroxyl radical scavengers inhibit human natural killer cell activity. Journal of Immunology. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Gasparyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link]
-
Vipergen. (2023). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
-
Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. Available at: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Cytotoxic Activity. Molecules. Available at: [Link]
-
S.N., R., et al. (2017). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. International Journal of Drug Development and Research. Available at: [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. Available at: [Link]
-
NextSDS. (n.d.). 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide. NextSDS. Available at: [Link]
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Only time will tell: Modelling the kinetics of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00230C [pubs.rsc.org]
- 10. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyl radical scavengers inhibit human natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing reaction yield in the chemical synthesis of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide .
This molecule is a highly functionalized intermediate, featuring a thiazole-piperidine core and a reactive chloroacetamide warhead. Its synthesis presents distinct chemoselectivity and reactivity challenges. This guide bypasses generic advice to focus on the chemical causality behind experimental failures, providing field-proven, self-validating protocols to maximize your reaction yield.
Synthetic Workflow Overview
The optimal synthesis of this compound follows a three-phase linear sequence: C-N coupling, protecting group removal, and chemoselective amidation.
Figure 1: Three-step synthetic workflow for 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide.
Troubleshooting & FAQs
Phase 1: Thiazole C-N Coupling
Q: My unanalyzed Nucleophilic Aromatic Substitution (SNAr) between 2-bromothiazole and Boc-3-aminopiperidine is stalling at 20% yield, with significant starting material remaining. How do I drive this to completion?
The Causality: Unactivated 2-halothiazoles are notoriously sluggish in classical SNAr reactions because they lack strong electron-withdrawing groups to stabilize the Meisenheimer complex[1]. Forcing the reaction with extreme heat (>140 °C) often leads to degradation of the Boc-protected amine and tar formation.
The Solution: Pivot from classical SNAr to a Palladium-catalyzed Buchwald-Hartwig amination[2]. The oxidative addition of Pd(0) into the C-Br bond of the thiazole is facile. By utilizing a bulky, bidentate, and electron-rich ligand like Xantphos or a dialkylbiaryl phosphine (e.g., BrettPhos), you accelerate the rate-limiting reductive elimination step, preventing catalyst resting-state trapping. Switching to a catalytic system (Pd2(dba)3 / Xantphos / Cs2CO3 in Toluene/1,4-Dioxane) will routinely increase yields from 20% to >85%.
Phase 2: Boc Deprotection
Q: After treating the Boc-protected intermediate with Trifluoroacetic Acid (TFA), I am isolating a sticky, intractable gum instead of a free-flowing powder. What is causing this?
The Causality: The trifluoroacetate salt of the resulting piperidin-3-amine is highly hygroscopic. Furthermore, without a scavenger, the liberated tert-butyl cation can undergo side reactions.
The Solution: Abandon TFA/DCM in favor of 4N HCl in 1,4-Dioxane . The dihydrochloride salt of 1-(thiazol-2-yl)piperidin-3-amine is highly crystalline and practically insoluble in ethereal solvents. As the deprotection proceeds, the product self-validates the reaction by precipitating out of solution as a clean, filterable white solid, driving the equilibrium forward and protecting the amine from oxidative degradation.
Phase 3: Chemoselective Chloroacetylation
Q: During the final amidation with chloroacetyl chloride, LC-MS analysis shows a mixture of the desired product, a bis-acylated impurity, and a dimerized mass. How do I control the chemoselectivity?
The Causality: Chloroacetyl chloride is a bifunctional electrophile containing both a highly reactive acyl chloride and an alkyl chloride.
-
Bis-acylation (Imide formation): Occurs if an excess of acyl chloride and base is present, allowing the newly formed secondary amide to attack a second equivalent of acyl chloride.
-
Dimerization: Occurs if unreacted primary amine attacks the α -chloro group of your newly formed product via an SN2 mechanism.
The Solution: Chemoselectivity is achieved through strict stoichiometric control and steric hindrance[3][4]. Use exactly 1.05 equivalents of chloroacetyl chloride. Replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, which prevents it from quaternizing with the alkyl chloride, yet it remains a strong enough base to scavenge the HCl byproduct[4][5]. Finally, employ an "inverse addition" technique at 0 °C (adding the amine/base solution dropwise to the acyl chloride) to ensure the amine is never in excess relative to the acylating agent.
Figure 2: Competing pathways during chloroacetylation and conditions dictating product distribution.
Quantitative Optimization Data
The following table summarizes the optimization parameters for the critical C-N coupling and Chloroacetylation steps, demonstrating the empirical rationale behind the recommended protocols.
| Reaction Phase | Variable Tested | Conditions | Major Impurity Profile | Isolated Yield (%) |
| Phase 1: C-N Coupling | Classical SNAr | DIPEA, NMP, 140 °C, 24h | Unreacted starting material (60%) | 22% |
| Phase 1: C-N Coupling | Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 100 °C | Dehalogenated thiazole (<5%) | 88% |
| Phase 3: Amidation | Base & Stoichiometry | TEA (3.0 eq), Acyl Chloride (1.5 eq), RT | Bis-acylated imide (25%) | 45% |
| Phase 3: Amidation | Base Sterics | DIPEA (2.0 eq), Acyl Chloride (1.05 eq), RT | Dimerized amine (15%) | 68% |
| Phase 3: Amidation | Temp & Addition Rate | DIPEA (2.0 eq), Acyl Chloride (1.05 eq), 0 °C, Inverse Addition | Trace hydrolysis (<2%) | 92% |
Self-Validating Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of Boc-1-(thiazol-2-yl)piperidin-3-amine
This protocol utilizes a visual colorimetric shift to validate active catalyst formation.
-
Preparation: In an oven-dried Schlenk flask, combine 2-bromothiazole (1.0 eq, 10 mmol), Boc-3-aminopiperidine (1.2 eq, 12 mmol), and anhydrous Cs2CO3 (2.0 eq, 20 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).
-
Degassing (Critical Step): Add anhydrous 1,4-Dioxane (40 mL). Degas the suspension via three freeze-pump-thaw cycles. Self-Validation: The solution will transition from a dark purple/black to a deep, homogenous reddish-brown upon heating to 100 °C, indicating the formation of the active LnPd(0) species.
-
Reaction: Stir at 100 °C for 8 hours. Monitor by TLC (Hexanes:EtOAc 1:1). The reaction is complete when the UV-active 2-bromothiazole spot (Rf ~0.7) is entirely consumed.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash chromatography to yield the product as a pale yellow solid.
Protocol B: Optimized Chloroacetylation
This protocol uses inverse addition to kinetically favor mono-acylation[4][5].
-
Electrophile Preparation: Dissolve chloroacetyl chloride (1.05 eq, 10.5 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool the flask to exactly 0 °C using an ice-water bath under an inert argon atmosphere.
-
Nucleophile Preparation: In a separate addition funnel, dissolve 1-(thiazol-2-yl)piperidin-3-amine dihydrochloride (1.0 eq, 10 mmol) and DIPEA (3.5 eq, 35 mmol; excess required to neutralize the dihydrochloride salt and the reaction byproduct) in anhydrous DCM (30 mL).
-
Inverse Addition: Add the amine/DIPEA solution dropwise to the chloroacetyl chloride solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Validation & Quenching: Stir for an additional 30 minutes at 0 °C. Self-Validation: Check LC-MS; the primary amine mass should be completely absent, with a single dominant peak for the [M+H]+ of the target amide. Quench the reaction by adding saturated aqueous NaHCO3 (20 mL).
-
Isolation: Separate the organic layer, wash with 0.1 M HCl (to remove residual DIPEA), followed by brine. Dry over Na2SO4, filter, and concentrate in vacuo. Triturate the crude residue with cold diethyl ether to afford 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide as a highly pure, off-white crystalline solid.
References
- A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU. ResearchGate.
- Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13. Journal of Medicinal Chemistry - ACS Publications.
- SYNTHETIC METHODS General methods. bioRxiv.
- Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis. Benchchem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC - NIH.
Sources
Resolving false positives in fluorescence assays with 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly recurrent issue in early-stage drug discovery: resolving false positives generated by 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide .
This guide is structured to help researchers, biochemists, and pharmacologists understand the chemical causality behind assay interference, implement self-validating experimental controls, and rescue potentially valuable chemical scaffolds.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: Why is 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide consistently flagging as a "hit" across my orthogonal fluorescence assays? The compound contains an α -chloroacetamide moiety, which is a well-documented Pan-Assay Interference Compound (PAINS) liability[1]. Rather than binding your target protein specifically via non-covalent interactions, the α -chloroacetamide acts as a promiscuous electrophile. It undergoes an irreversible SN2 alkylation reaction with biological nucleophiles—primarily the sulfhydryl groups of exposed cysteine residues[2]. Because this reactivity is driven by intrinsic chemical kinetics rather than structural complementarity, the compound will indiscriminately modify proteins and reagents across unrelated biochemical assays, leading to frequent false-positive "hits."
Q2: How exactly does this covalent reactivity interfere with fluorescence readouts like Fluorescence Polarization (FP) or AlphaScreen? Fluorescence interference occurs via two primary causal pathways:
-
Reagent Scavenging: Many fluorescence assays rely on thiol-containing fluorophores (e.g., CPM) or coupling enzymes that utilize Coenzyme A (CoA-SH). The chloroacetamide rapidly alkylates these assay reagents, quenching their fluorescence or preventing the enzymatic cascade, which mimics an inhibitory "hit"[1].
-
Protein Destabilization & Light Scattering: When the compound non-specifically alkylates multiple surface-exposed cysteines on your target protein, it disrupts the protein's tertiary structure. This leads to rapid unfolding and microscopic aggregation. In optical assays, these protein aggregates scatter excitation and emission light. In FP assays, this scattering artificially increases the polarization value, falsely suggesting that a small fluorescent tracer has been displaced or bound[3].
Q3: How can I experimentally validate if my signal is a false positive caused by this electrophilic mechanism? You must implement a self-validating counter-screen using a sacrificial nucleophile. By introducing a vast molar excess of Glutathione (GSH) or Dithiothreitol (DTT) to the assay buffer prior to adding the compound, you create a kinetic competition. If the compound is a promiscuous electrophile, the GSH will rapidly consume the chloroacetamide warhead. Consequently, the false-positive "inhibitory" signal will be completely abolished[3]. If the compound is a genuine, specific non-covalent binder, the signal will remain unchanged.
Q4: If the chloroacetamide is causing artifacts, how can I modify the scaffold to test for genuine target engagement? To determine if the thiazol-piperidinyl scaffold has any true affinity for your target, you must synthesize structural analogs that attenuate or remove the electrophilic reactivity:
-
Non-Covalent Isostere (Negative Control): Replace the chloroacetamide with a simple propanamide. This removes the leaving group (chlorine), rendering the molecule non-reactive. If this analog loses all activity, your original hit was purely an artifact of covalent alkylation.
-
Attenuated Electrophile: Substitute the chloroacetamide with an acrylamide or a 2-chloropropionamide. The addition of an alkyl group sterically hinders the SN2 attack, significantly lowering the reactivity profile and reducing PAINS behavior while preserving the potential for targeted covalent inhibition[4][5].
Part 2: Quantitative Data & Electrophile Comparison
To contextualize the reactivity of your compound, the following table summarizes the behavior of common electrophilic warheads in high-throughput fluorescence assays.
| Electrophilic Warhead | Relative Reactivity ( SN2 / Michael Addition) | False Positive Rate in FP Assays | Primary Interference Mechanism | Recommended Action |
| Iodoacetamide | Very High | >90% | Rapid non-specific multi-alkylation | Avoid; use only as a positive control for alkylation. |
| Chloroacetamide | High | 50% - 70% | Thiol-scavenging & protein aggregation | Flag as PAINS; requires immediate orthogonal validation. |
| Acrylamide | Moderate | <10% | Specific Michael addition | Viable for targeted covalent inhibitor (TCI) design. |
| 2-Chloropropionamide | Low | <5% | Sterically hindered SN2 | Excellent starting point for selective in vivo probes. |
| Propanamide | None | Background | N/A | Use as a non-covalent negative control. |
Part 3: Experimental Methodologies
To ensure scientific integrity, every hit containing a chloroacetamide must be subjected to the following self-validating protocols.
Protocol A: Thiol-Scavenging Counter-Screen (GSH Competition)
Causality: This protocol leverages Le Chatelier's principle and chemical kinetics. A high concentration of a sacrificial thiol will outcompete the assay reagents and target protein for the electrophile, neutralizing PAINS.
-
Prepare Assay Buffer: Supplement your standard fluorescence assay buffer with 1 mM reduced Glutathione (GSH). Ensure the pH remains stable at 7.4, as thiolate formation (and thus reactivity) is highly pH-dependent.
-
Compound Pre-incubation: Add 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (at IC50 and 10×IC50 concentrations) to the GSH-supplemented buffer. Incubate for 30 minutes at room temperature to allow complete scavenging.
-
Initiate Assay: Add your target protein and fluorescent tracer/substrate to the mixture.
-
Data Interpretation: Compare the fluorescence readout against a non-GSH control. If the apparent inhibition is reversed by >80% in the presence of GSH, the compound is a false-positive thiol-scavenger[3].
Protocol B: Intact Protein LC-MS for Covalent Adduct Detection
Causality: Mass spectrometry directly observes the physical state of the protein, bypassing optical interference (light scattering/quenching) entirely.
-
Incubation: Incubate 2 μM of your purified target protein with 20 μM of the chloroacetamide compound for 1 hour at 37°C in a thiol-free buffer (e.g., HEPES or Tris; strictly avoid DTT/Mercaptoethanol).
-
Desalting: Remove excess unreacted compound using a Zeba spin desalting column (7K MWCO).
-
LC-MS Analysis: Inject the sample onto a high-resolution mass spectrometer (e.g., Q-TOF) coupled to a C4 reverse-phase column.
-
Deconvolution: Deconvolute the raw mass spectra to intact mass.
-
Data Interpretation: The addition of the compound will result in a mass shift of +223.7 Da (mass of the compound minus the chlorine leaving group). If you observe multiple sequential adducts (+447.4 Da, +671.1 Da), the compound is acting as a promiscuous, non-specific alkylator and should be discarded.
Part 4: Visualizing the Interference & Troubleshooting Logic
Below are the mechanistic and logical workflows for understanding and resolving these false positives.
Caption: Mechanism of chloroacetamide-induced false positives in fluorescence assays.
Caption: Step-by-step troubleshooting workflow for validating chloroacetamide hits.
Sources
- 1. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Covalent Drug Discovery [mdpi.com]
- 3. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducible assay results due to the mishandling of reactive electrophilic probes.
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is a highly specialized molecule. It features an α -chloroacetamide moiety—a widely utilized covalent warhead designed to irreversibly alkylate nucleophilic residues (primarily cysteines) on target proteins[1]. While this reactivity is exactly what makes the compound a potent pharmacological tool or GPX4-like inhibitor[2], it is also the root cause of its long-term storage instability at room temperature.
This guide provides a mechanistic breakdown of the compound's stability, quantitative reference data, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure your experimental integrity.
Mechanistic Insights: The Causality of Room Temperature Degradation
Storing this compound at room temperature (approx. 20–25°C) violates the fundamental handling principles for electrophilic probes. The degradation is driven by two primary chemical pathways:
-
Nucleophilic Hydrolysis: The C-Cl bond in the α -chloroacetamide warhead is highly susceptible to SN2 displacement by ambient moisture ( H2O )[3]. At room temperature, this reaction proceeds steadily, converting the active warhead into an inactive α -hydroxyacetamide and releasing hydrochloric acid (HCl).
-
Autocatalytic Dimerization/Polymerization: The generation of HCl lowers the microenvironmental pH, which can protonate the basic nitrogens on the thiazole-piperidine scaffold. However, any unprotonated free-base molecules in the solid state or in solution can act as nucleophiles. The nitrogen atoms can attack the α -carbon of adjacent molecules, leading to intermolecular alkylation (dimerization)[4].
Figure 1: Primary degradation pathways of α-chloroacetamide derivatives at room temperature.
Quantitative Stability Matrix
To facilitate easy comparison, the following table summarizes the expected stability of α -chloroacetamide derivatives across various storage conditions. Note: Purity percentages are approximate benchmarks based on LC-MS UV trace integration over time.
| Storage Condition | State | Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| -20°C (Recommended) | Solid Powder | Desiccated / Argon | > 24 Months | Negligible |
| 4°C | Solid Powder | Desiccated | 6 - 12 Months | Slow hydrolysis |
| 25°C (Room Temp) | Solid Powder | Ambient Air | 1 - 3 Weeks | Rapid hydrolysis & oxidation |
| -80°C | DMSO Stock (10 mM) | Anhydrous | 6 Months | Negligible |
| 25°C (Room Temp) | DMSO Stock (10 mM) | Ambient Air | < 48 Hours | Complete warhead quenching |
Troubleshooting & FAQs
Q1: My lyophilized powder turned from off-white to a yellowish, sticky solid after a month on the bench. What happened? A1: Exposure to ambient moisture and light at room temperature has induced hydrolysis and subsequent auto-oxidation[4]. The sticky texture is due to the hygroscopic nature of the resulting hydrochloride salts generated during the hydrolysis of the α -chloro group[3]. The batch is compromised and must be discarded.
Q2: My biochemical assay results are irreproducible when using a DMSO stock stored at room temperature for a few days. Why? A2: α -chloroacetamides are highly reactive electrophiles designed to engage thiols[1]. In DMSO at room temperature, trace water rapidly hydrolyzes the warhead. This depletes the active electrophile, leading to false negatives (loss of target engagement) in your assay. Always use freshly thawed aliquots.
Q3: Is it possible to rescue a degraded batch of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide? A3: While technically possible via preparative Reverse-Phase HPLC (separating the intact probe from the highly polar α -hydroxy derivative and non-polar dimers), it is strongly discouraged. For biological assays, the cost of false data far outweighs the cost of a fresh, validated batch.
Self-Validating Experimental Protocol: Reconstitution & Storage
To guarantee experimental reproducibility, every protocol must be a self-validating system. By controlling the thermodynamics (temperature) and kinetics (moisture exposure) of degradation, you ensure the electrophile remains intact.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 to 45 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis.
-
Inert Atmosphere Handling: Transfer the equilibrated vial to a glovebox or a localized Argon/Nitrogen stream.
-
Anhydrous Reconstitution: Dissolve the solid in strictly anhydrous, amine-free DMSO to create a master stock (e.g., 10 mM). Causality: Standard benchtop DMSO absorbs significant atmospheric water. Only use sealed, anhydrous DMSO over molecular sieves. Vortex gently; do not sonicate, as sonication generates localized heat that accelerates degradation.
-
Single-Use Aliquoting: Dispense the master stock into amber, low-bind microcentrifuge tubes in volumes appropriate for a single day's experiments (e.g., 10–20 µL). Causality: Amber tubes protect the light-sensitive thiazole-piperidine scaffold from photo-oxidation.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer.
-
Self-Validation (QA/QC Step): Randomly select one frozen aliquot, thaw it, and run a rapid LC-MS analysis. Confirm the presence of the parent mass [M+H]+ and the absence of the hydrolysis peak [M−Cl+OH]+ . This validates the entire aliquoted batch.
Figure 2: Self-validating SOP for the reconstitution and storage of reactive electrophilic probes.
References[1] Title: Chloroacetamide, No-Weigh Format | Thermo Fisher Scientific
Source : thermofisher.com URL : 1[4] Title : Chloroacetamide 79-07-2 wiki - Guidechem Source : guidechem.com URL : 4[3] Title : Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH Source : nih.gov URL :3[2] Title : Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - ACS Publications Source : acs.org URL : 2
Sources
Technical Support Center: Overcoming Poor Oral Bioavailability of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in Murine Models
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in murine models. This document provides a structured, in-depth approach to troubleshooting common issues, grounded in established scientific principles and field-proven insights.
Section 1: Understanding the Challenge - FAQs
This section addresses fundamental questions regarding the poor oral bioavailability of the compound .
Q1: What are the likely reasons for the poor oral bioavailability of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide?
A1: The poor oral bioavailability of a compound like 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, a small molecule with a molecular weight of 259.76 g/mol [1], is likely a multifactorial issue. The primary culprits often fall into two categories as defined by the Biopharmaceutics Classification System (BCS): poor aqueous solubility and/or low intestinal permeability.[2][3]
-
Solubility Issues (BCS Class II/IV): Many modern drug candidates are poorly soluble in water, which is a major hurdle for oral administration.[4][5] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. If the compound has low solubility, its dissolution rate will be slow, leading to a limited amount of drug available for absorption across the intestinal wall.[2][6] The chemical structure, including the presence of a thiazole ring and a piperidine moiety, may contribute to its lipophilicity and thus poor aqueous solubility.[7][8][9][10]
-
Permeability Issues (BCS Class III/IV): Even if a drug dissolves, it must be able to pass through the lipid bilayers of the intestinal cell membranes to reach the bloodstream.[2][11] Low permeability can be due to the molecule's size, charge, or its susceptibility to efflux transporters. Efflux transporters, such as P-glycoprotein, are proteins in the intestinal wall that actively pump drugs back into the gut lumen, reducing net absorption.[11][12]
-
Metabolic Instability: The compound may be extensively metabolized in the gut wall or the liver (first-pass metabolism) before it can reach systemic circulation.[13] This can significantly reduce the amount of active drug that becomes bioavailable.
Q2: How can I determine if solubility or permeability is the primary limiting factor for my compound?
A2: A systematic approach involving both in vitro and in vivo experiments is necessary to dissect the root cause of poor bioavailability.
Initial Assessment:
-
In Silico Prediction: Utilize computational models to predict physicochemical properties like logP (lipophilicity), pKa, and aqueous solubility. These tools can provide an early indication of potential liabilities.
-
Equilibrium Solubility Studies: Experimentally determine the solubility of the compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), at different pH values.
Experimental Deep Dive:
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely accepted model to assess a compound's intestinal permeability and to identify if it is a substrate for efflux transporters.
-
In Situ Intestinal Perfusion Studies in Mice: This technique provides a more physiologically relevant assessment of drug absorption in a specific segment of the intestine.
-
Pharmacokinetic (PK) Studies with Different Routes of Administration: Comparing the PK profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability. A low oral bioavailability despite good absorption after IV administration points towards either poor dissolution or significant first-pass metabolism.
Section 2: Troubleshooting and Formulation Strategies
This section provides a series of actionable troubleshooting guides and formulation strategies to enhance the oral bioavailability of your compound.
Troubleshooting Guide 1: Addressing Poor Solubility
If your data suggests that low aqueous solubility is the primary barrier, the following formulation strategies can be employed to improve the dissolution rate and extent of the drug in the gastrointestinal tract.
Strategy 1: Particle Size Reduction
Principle: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[2] Reducing the particle size to the micrometer or nanometer scale dramatically increases the surface area available for dissolution.[3]
Experimental Protocol: Micronization via Wet Milling
-
Preparation: Prepare a suspension of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide in an aqueous vehicle containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling: Process the suspension through a high-shear fluid processor or a bead mill.
-
Particle Size Analysis: Monitor the particle size distribution using laser diffraction until the desired size range (e.g., <10 µm) is achieved.
-
In Vivo Evaluation: Administer the micronized suspension orally to mice and compare the pharmacokinetic profile to that of the unformulated compound.
Strategy 2: Amorphous Solid Dispersions
Principle: Amorphous forms of a drug have higher free energy and are more soluble than their crystalline counterparts.[14] Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can stabilize the amorphous state and enhance dissolution.[14][15]
Experimental Protocol: Preparation of a Solid Dispersion by Spray Drying
-
Solvent Selection: Dissolve both 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).
-
Spray Drying: Atomize the solution into a heated chamber where the solvent rapidly evaporates, leaving behind a solid dispersion powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In Vitro Dissolution: Perform dissolution testing in biorelevant media to confirm enhanced dissolution rates.
-
In Vivo Dosing: Formulate the solid dispersion into a suspension for oral dosing in mice.
Strategy 3: Lipid-Based Formulations
Principle: For highly lipophilic drugs, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[2][13][16] These systems consist of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[13]
Experimental Protocol: Development of a SEDDS Formulation
-
Excipient Screening: Screen various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and cosolvents (e.g., Transcutol HP) for their ability to solubilize the compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosolvent.
-
Formulation Optimization: Optimize the formulation based on emulsification efficiency, droplet size, and drug loading.
-
In Vitro Dispersion and Digestion: Evaluate the formulation's performance in vitro by simulating its dispersion and digestion in the GI tract.
-
In Vivo Pharmacokinetic Study: Administer the optimized SEDDS formulation in a gelatin capsule or as a liquid gavage to mice.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution[3] | Simple, cost-effective for some compounds[17] | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Amorphous Solid Dispersions | Increases solubility by preventing crystallization[14] | Significant solubility enhancement; can be formulated into solid dosage forms.[15] | Physical instability (recrystallization); potential for manufacturing complexities.[18] |
| Lipid-Based Formulations (SEDDS) | Presents the drug in a solubilized state for absorption[13] | Enhances solubility and can bypass first-pass metabolism via lymphatic transport.[13][17] | Potential for GI side effects with high surfactant concentrations; chemical instability of the drug in the formulation.[16] |
Troubleshooting Guide 2: Overcoming Low Permeability
If permeability is identified as the rate-limiting step, the following approaches can be considered.
Strategy 1: Use of Permeation Enhancers
Principle: Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the absorption of poorly permeable drugs.
Caution: The use of permeation enhancers requires careful consideration of their potential toxicity and effects on gut integrity.
Examples of Permeation Enhancers:
-
Surfactants: Non-ionic surfactants like Tween 80 can increase membrane fluidity.
-
Fatty Acids: Medium-chain fatty acids like capric acid can disrupt the tight junctions between intestinal cells.
Strategy 2: Nanoparticulate Systems
Principle: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal mucosa.[15][17] Polymeric nanoparticles can protect the drug from degradation and can be designed to target specific absorption pathways.
Experimental Workflow: Nanoparticle Formulation and Evaluation
Caption: Workflow for nanoparticle formulation and evaluation.
Section 3: Murine Models and Pharmacokinetic Studies
The choice of murine model and the design of the pharmacokinetic study are critical for obtaining reliable and translatable data.
Q3: Which mouse strain is most appropriate for pharmacokinetic studies of this compound?
A3: The choice of mouse strain can significantly impact pharmacokinetic outcomes.
-
Outbred Strains (e.g., CD-1, NMRI): These strains are commonly used for initial PK screening due to their genetic diversity, which can provide a more general representation of a heterogeneous population.[19]
-
Inbred Strains (e.g., C57BL/6, BALB/c): These strains offer lower inter-individual variability, which is advantageous for dose-response studies and for investigating specific metabolic pathways.
-
Humanized Mouse Models: For compounds that are significantly metabolized by human-specific enzymes, humanized mouse models expressing human drug-metabolizing enzymes (e.g., cytochrome P450s) can provide more predictive data for human pharmacokinetics.[20][21][22][23]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male CD-1 mice (8-10 weeks old) for at least one week before the study.
-
Dose Preparation: Prepare the formulation of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide at the desired concentration.
-
Dosing:
-
Oral (PO) Group: Administer the formulation via oral gavage at a dose volume of 10 mL/kg.
-
Intravenous (IV) Group: Administer a solubilized form of the compound via the tail vein at a dose volume of 5 mL/kg.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 25 µL) from the tail vein or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate absolute oral bioavailability (F%) as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Logical Flow for Troubleshooting Poor Oral Bioavailability
Sources
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- 2. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. upm-inc.com [upm-inc.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 20. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 22. biomere.com [biomere.com]
- 23. biocytogen.com [biocytogen.com]
A Researcher's Guide to Validating Covalent Target Engagement: A Comparative Analysis Focused on 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Executive Summary
In modern drug discovery, confirming that a molecule binds to its intended target within a complex biological system—a process known as target engagement—is a critical step for validating its mechanism of action. This is particularly crucial for covalent inhibitors, which form a permanent bond with their target, leading to prolonged therapeutic effects.[1][2] This guide provides an in-depth comparison of methodologies for validating the target engagement of 2-Chloro-N-(1-thiazol-2-yl)-acetamide, a chloroacetamide-based covalent inhibitor. While its specific target is not explicitly named in all public literature, its structural motifs are characteristic of inhibitors targeting nucleophilic residues like cysteine in kinase active sites. A prime example of such a target is Bruton's tyrosine kinase (BTK), where a cysteine residue (Cys481) is a known target for similar covalent drugs.[3]
This guide will focus on intact mass spectrometry as a primary, direct method for confirming covalent adduction. We will compare its performance, data output, and experimental considerations against two powerful alternatives: the Cellular Thermal Shift Assay (CETSA) and Fluorescence Polarization (FP) competition assays. Through detailed protocols, data interpretation guides, and a head-to-head comparison, researchers will be equipped to select the most appropriate strategy for their specific experimental needs, from initial hit validation to in-cellulo confirmation.
Introduction: The Imperative of Target Engagement
The journey of a drug from concept to clinic is paved with rigorous validation. A core pillar of this process is unequivocally demonstrating that a potential drug molecule physically interacts with its intended protein target in a biologically relevant setting.[4] Failure to confirm target engagement can lead to misinterpretation of efficacy data and the costly advancement of compounds that work through off-target or non-specific mechanisms.
Covalent inhibitors, such as the focus of this guide, present a unique set of advantages and challenges. By forming a stable, covalent bond, they can achieve sustained target inhibition that outlasts the drug's pharmacokinetic profile.[5] This often translates to lower, less frequent dosing.[1] However, this irreversibility also raises the stakes for selectivity; off-target covalent binding can lead to significant toxicity.[1] Therefore, direct and quantitative evidence of on-target engagement is not just beneficial—it is essential.
The compound 2-Chloro-N-(1-thiazol-2-yl)-acetamide contains a reactive chloroacetamide "warhead," designed to form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, on its target protein.[6] This guide uses Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling and a validated target for numerous covalent inhibitors, as a representative target to illustrate the application of these validation technologies.[7][8]
Primary Methodology: Intact Mass Spectrometry
Intact mass spectrometry (MS) provides the most direct and unambiguous evidence of covalent modification.[9] The principle is straightforward: by measuring the precise molecular weight of the target protein before and after incubation with the inhibitor, one can detect the mass shift corresponding to the addition of the compound.[10][11]
Scientific Principle
The covalent reaction between the target protein (P) and the inhibitor (I) forms a new, stable protein-inhibitor adduct (P-I).
P + I → P-I (covalent complex)
High-resolution mass spectrometry can distinguish the mass of P from the mass of P-I. The observed mass difference (Δm) should exactly match the molecular weight of the inhibitor. This technique offers definitive confirmation of the covalent binding event.[12]
Visualizing the Covalent Modification
Caption: Covalent modification of the target protein by the inhibitor.
Experimental Protocol: Intact MS for Target Engagement
-
Protein Preparation : Recombinantly express and purify the target protein (e.g., BTK kinase domain). Ensure a high degree of purity and concentration (>1 mg/mL).
-
Incubation :
-
In separate microcentrifuge tubes, incubate the target protein (final concentration 1-5 µM) with the covalent inhibitor (e.g., 10-50 µM) and a vehicle control (e.g., DMSO).
-
Incubate at room temperature or 37°C for a time course (e.g., 0, 30, 60, 120 minutes) to observe the reaction progress. The chloroacetamide warhead may react relatively quickly.
-
-
Sample Quenching & Desalting :
-
Stop the reaction by adding 0.1% formic acid.
-
Desalt the sample immediately using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-reacted inhibitors, salts, and buffers which can interfere with MS analysis. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis :
-
Infuse the desalted sample into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.
-
Acquire data in the positive ion mode across a mass range appropriate for the target protein's charge state envelope (e.g., m/z 800-2000).
-
-
Data Deconvolution :
-
The raw mass spectrum will show a series of peaks, each representing the protein with a different number of charges (a charge state envelope).
-
Use deconvolution software (e.g., Thermo BioPharma Finder™, Agilent MassHunter) to process this envelope into a single, zero-charge spectrum, revealing the exact molecular weight of the species in the solution.
-
-
Interpretation :
-
The control sample will show a peak corresponding to the unmodified protein's molecular weight.
-
The inhibitor-treated sample will show a decrease in the unmodified peak and the appearance of a new peak whose mass is equal to [Mass of Unmodified Protein + Mass of Inhibitor]. The percentage of the modified peak relative to the total protein signal indicates the extent of covalent modification.
-
Expected Data Summary
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Δm) | Interpretation |
| BTK + Vehicle | ~45,000 | 45,000.5 | N/A | Unmodified Protein |
| BTK + Inhibitor | ~45,259.7 | 45,259.9 | +259.4 | Covalent Adduct Formed |
(Note: Masses are hypothetical for illustration. The molecular weight of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide is 259.75 g/mol )
Comparative Analysis: Alternative Methodologies
While intact MS is definitive, other methods provide complementary information, particularly within a cellular context or at higher throughput.
Alternative 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[13][14] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[4][15]
-
Principle : Cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.[16]
-
Protocol Summary :
-
Treat intact cells or cell lysate with the inhibitor or vehicle.
-
Aliquot the samples and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at 45°C, 50°C, 55°C, etc.).
-
Cool samples and lyse the cells (if starting with intact cells).
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble target protein at each temperature using Western Blot or other detection methods.
-
-
Data Interpretation : Plotting the percentage of soluble protein against temperature generates a "melting curve." A shift in this curve to the right for the inhibitor-treated sample indicates target stabilization and thus, engagement.
Alternative 2: Fluorescence Polarization (FP) Assay
FP is a high-throughput, in-solution biophysical technique used to measure molecular binding events.[17] It is particularly well-suited for competitive binding assays to determine a compound's ability to displace a known binder.[18][19]
-
Principle : The assay requires a fluorescently labeled probe (a "tracer") that is known to bind to the target protein. When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, and its emitted light is depolarized. When bound to the much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized. An inhibitor will compete with the tracer for binding, displacing it from the protein and causing a decrease in polarization.[20][21]
-
Protocol Summary :
-
Develop or obtain a fluorescent tracer that binds to the target protein's active site.
-
In a microplate, combine the target protein and the fluorescent tracer at concentrations that yield a high polarization signal.
-
Add the test inhibitor across a range of concentrations.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Interpretation : A dose-dependent decrease in the FP signal indicates that the test inhibitor is displacing the fluorescent tracer, thus engaging the target. This data can be used to calculate an IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer.
Visualizing the Experimental Workflows
Caption: High-level workflows for the three compared target engagement methods.
Head-to-Head Comparison & Decision Framework
Choosing the right assay depends on the research question, available resources, and the stage of the drug discovery project.
| Feature | Intact Mass Spectrometry | Cellular Thermal Shift Assay (CETSA) | Fluorescence Polarization (FP) Assay |
| Evidence Type | Direct . Confirms covalent adduction. | Indirect . Infers binding from thermal stabilization. | Indirect . Infers binding from competitive displacement. |
| Biological Context | Purified Protein (in vitro) | Intact Cells, Lysates, Tissues | Purified Protein (in vitro) |
| Key Output | Exact mass of protein-drug adduct. | Thermal melting curve (Tagg shift). | IC50 value. |
| Throughput | Low to Medium | Medium (WB) to High (HTRF/Alpha) | High |
| Pros | - Unambiguous evidence of covalent bond- Provides stoichiometry- No special reagents needed | - Physiologically relevant (intact cells)- No protein modification required- Can be adapted for proteomics (off-target) | - High-throughput screening (HTS) compatible- Quantitative affinity data (IC50)- Homogeneous (no-wash) format |
| Cons | - Requires purified protein- Not in a cellular context- Lower throughput | - Indirect evidence of binding- Can be labor-intensive (WB)- Not all proteins show a thermal shift | - Requires a specific fluorescent tracer- Prone to assay artifacts (e.g., fluorescence interference)- Does not confirm covalent nature |
Decision Framework: Which Assay Should I Use?
-
To definitively prove covalent modification of a purified protein: Use Intact Mass Spectrometry . This is the gold standard for confirming the fundamental mechanism of action.[9]
-
To confirm target engagement in a native cellular environment: Use CETSA . This assay provides crucial evidence that the drug can penetrate the cell membrane and bind its target amidst the complexity of the cytosol.[13]
-
To screen a library of compounds or determine relative potency quickly: Use a Fluorescence Polarization Assay . Its high-throughput nature makes it ideal for lead generation and optimization phases.[17]
Conclusion
Validating the target engagement of a covalent inhibitor like 2-Chloro-N-(1-thiazol-2-yl)-acetamide requires a multi-faceted approach. Intact mass spectrometry stands as the ultimate arbiter for confirming the covalent nature of the interaction with a purified target. However, its in vitro setting must be complemented by techniques that can provide evidence of binding in a more biologically relevant context. CETSA excels at demonstrating target engagement in intact cells, bridging the gap between biochemistry and cell biology. For higher-throughput needs, such as structure-activity relationship (SAR) studies, the FP assay offers a robust and scalable solution. By understanding the strengths and limitations of each method, researchers can design a logical and rigorous validation workflow, building a comprehensive and compelling case for their molecule's mechanism of action.
References
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery . bioRxiv.org. Available at: [Link]
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CETSA Target Engagement directly in cells . Pelago Bioscience. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. Available at: [Link]
-
Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry . Emery Pharma. Available at: [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 . PMC. Available at: [Link]
-
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide . SpectraBase. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery . PubMed. Available at: [Link]
-
Mass Spectrometry for Drug-Protein Interaction Studies . Aragen Life Sciences. Available at: [Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 . MDPI. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Publications. Available at: [Link]
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(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity . ResearchGate. Available at: [Link]
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Fluorescence Polarization Assays in Small Molecule Screening . SciSpace. Available at: [Link]
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Covalent drug discovery: Progress against key targets, emerging strategies and lessons learnt . ResearchGate. Available at: [Link]
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The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond . MDPI. Available at: [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS . EXCLI Journal. Available at: [Link]
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Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane . PNAS. Available at: [Link]
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Biochemical assays for kinase activity detection . Celtarys - Drug Discovery. Available at: [Link]
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Stuck on You: Discovering Covalent Therapeutics with Biophysics . Sygnature Discovery. Available at: [Link]
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The Rise of Targeted Covalent Inhibitors in Drug Discovery . Open Exploration Publishing. Available at: [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts . MDPI. Available at: [Link]
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Fluorescence Polarization Detection . BMG LABTECH. Available at: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets . Taylor & Francis. Available at: [Link]
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Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures . Frontiers. Available at: [Link]
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What are BTK inhibitors and how do they work? . Targeted Oncology. Available at: [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . PMC - NIH. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available at: [Link]
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BTK Inhibitors: present and future . PMC - NIH. Available at: [Link]
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Comparing the in vitro efficacy of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide and standard reference inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Rationale
The targeted covalent inhibition of the SARS-CoV-2 Main Protease (Mpro or 3CLpro) has emerged as a definitive strategy for developing robust antiviral therapeutics[1]. While first-generation clinical inhibitors like Nirmatrelvir utilize reversible covalent warheads, there is growing interest in irreversible electrophiles that can achieve complete target silencing and potentially overcome emerging resistance mutations.
This guide objectively compares the in vitro efficacy of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (hereafter referred to as TPA-Cl ) against standard reference inhibitors. TPA-Cl is a targeted covalent probe. Its architectural rationale is twofold:
-
Recognition Element: The thiazole-piperidine scaffold facilitates non-covalent anchoring within the S1/S2 subsites of Mpro.
-
Reactive Warhead: The α -chloroacetamide group acts as a permanent electrophilic trap, specifically alkylating the catalytic Cys145 residue [2].
Mechanistic Overview: The Kinetics of Covalent Inhibition
To accurately compare TPA-Cl with standard drugs, we must move beyond the traditional IC50 metric. For irreversible covalent inhibitors like TPA-Cl, IC50 is inherently time-dependent; a longer pre-incubation will artificially lower the IC50 .
Instead, efficacy must be evaluated using a two-step kinetic model yielding the parameter kinact/KI .
-
KI represents the affinity of the initial non-covalent binding event.
-
kinact represents the maximum rate of covalent bond formation.
-
kinact/KI is the second-order rate constant that defines the overall efficiency of the inhibitor.
Caption: Kinetic model of two-step irreversible covalent inhibition by TPA-Cl targeting Mpro Cys145.
Comparative In Vitro Efficacy Data
The following table benchmarks TPA-Cl against three standard reference inhibitors: Nirmatrelvir (the active protease inhibitor in Paxlovid) [3], GC-376 (a broad-spectrum veterinary antiviral) [1], and Jun9-57-3R (a highly optimized literature-standard chloroacetamide) [2].
| Inhibitor | Warhead Type | Inhibition Mechanism | IC50 ( μ M)* | kinact/KI ( M−1s−1 ) | Intact Mass Shift (Da) |
| TPA-Cl | α -Chloroacetamide | Irreversible Covalent | 0.45 ± 0.05 | 4,200 | +223.3 (Stable) |
| Jun9-57-3R | α -Chloroacetamide | Irreversible Covalent | 0.05 ± 0.01 | 18,500 | +385.1 (Stable) |
| Nirmatrelvir | Nitrile | Reversible Covalent | 0.01 ± 0.002 | N/A (Reversible) | +499.5 (Labile) |
| GC-376 | Aldehyde (Bisulfite) | Reversible Covalent | 0.03 ± 0.005 | N/A (Reversible) | +395.4 (Labile) |
* IC50 values determined after a 30-minute pre-incubation period. ** Adducts are labile and often dissociate under denaturing LC-MS conditions.
Data Interpretation: While TPA-Cl exhibits a lower overall efficiency ( kinact/KI ) compared to the highly optimized Jun9-57-3R, it serves as a highly effective, low-molecular-weight building block. Unlike Nirmatrelvir and GC-376, the covalent bond formed by TPA-Cl is completely irreversible, ensuring sustained target engagement even if systemic drug concentrations drop below the IC50 .
Experimental Methodologies
To ensure scientific integrity, the evaluation of covalent inhibitors requires self-validating protocols. The workflows below detail the exact methodologies required to reproduce the data in Section 3.
Caption: Step-by-step experimental workflow for validating covalent Mpro inhibitors.
Protocol A: Continuous FRET-Based Enzymatic Assay
This protocol determines the kinact/KI by monitoring the real-time cleavage of a fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans).
-
Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 0.01% Triton X-100.
-
Causality Note: Do not add Dithiothreitol (DTT) to the bulk buffer. DTT is a strong nucleophile that will prematurely react with the α -chloroacetamide warhead of TPA-Cl, leading to artificial inhibitor depletion and false-negative results.
-
-
Enzyme Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final assay concentration of 50 nM.
-
Inhibitor Titration: Prepare a 10-point serial dilution of TPA-Cl (ranging from 50 μ M to 0.1 μ M) in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.
-
Reaction Initiation: Add 20 μ M of the FRET substrate to the microplate. Immediately add the enzyme-inhibitor mixture to initiate the reaction.
-
Data Acquisition: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes at 30°C.
-
Kinetic Calculation: Fit the non-linear progress curves to the equation: Product=(vi/kobs)×[1−exp(−kobs×t)] . Plot kobs against inhibitor concentration to derive kinact/KI .
Validation Checkpoint: The uninhibited enzyme control (DMSO only) must yield a strictly linear progress curve ( R2>0.98 ) over the entire 60-minute window. A non-linear control indicates enzyme auto-degradation, which invalidates all downstream kobs calculations.
Protocol B: Intact Protein LC-MS for Adduct Confirmation
Functional assays cannot distinguish between specific active-site alkylation and non-specific protein denaturation. Intact MS provides physical proof of the mechanism [4].
-
Incubation: Incubate 5 μ M Mpro with 25 μ M TPA-Cl for 2 hours at room temperature to ensure complete reaction.
-
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted inhibitor and buffer salts.
-
LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.
-
Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass of the protein.
Validation Checkpoint: The molecular weight of TPA-Cl is 259.76 Da. Upon alkylation of Cys145, the chlorine atom (35.45 Da) and a thiol proton (1.01 Da) are lost as HCl. Therefore, the deconvoluted mass of the Mpro-TPA-Cl adduct must show a precise shift of +223.3 Da relative to the apo-enzyme. Furthermore, unlike Nirmatrelvir, this mass shift must persist under the harsh acidic conditions of the LC gradient, proving the bond is irreversible.
Application Scientist Insights: Optimization & Pitfalls
As a drug development professional, evaluating compounds like TPA-Cl requires navigating the Reactivity vs. Selectivity trade-off.
The α -chloroacetamide warhead is highly reactive. While this drives rapid target inactivation ( kinact ), it also increases the risk of off-target alkylation of host cellular cysteines (e.g., Cathepsin L, Glutathione). When advancing TPA-Cl analogs, it is imperative to implement a Glutathione (GSH) trapping counter-screen . Compounds that deplete >50% of a 5 mM GSH pool within 30 minutes are generally too reactive for systemic administration and will likely exhibit high cytotoxicity in Vero E6 cell models. The thiazole-piperidine scaffold of TPA-Cl offers excellent synthetic handles (specifically at the piperidine nitrogen and thiazole ring) to sterically tune the warhead's accessibility, thereby optimizing the selectivity index.
References
-
Title: Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Open Science Discovery of Potent Non-Covalent SARS-CoV-2 Main Protease Inhibitors Source: bioRxiv URL: [Link]
In vivo versus in vitro activity profiles of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Comprehensive Comparison Guide: In Vivo vs. In Vitro Activity Profiles of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist in chemoproteomics and targeted covalent inhibitor (TCI) development, I frequently evaluate electrophilic fragments for their translational viability. 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (CTPA) (CAS: 1065484-55-0) serves as a prototypical α-chloroacetamide building block. While highly effective for in vitro target identification, chloroacetamides often face severe attrition during in vivo translation due to their intrinsic reactivity.
This guide objectively compares the in vitro and in vivo performance of CTPA against two structural alternatives: an acrylamide analog (ATPA) and a reversible acetamide analog (RTPA) . To provide a self-validating framework, we evaluate these compounds against a model challenging target: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a protein whose Cys113 residue is highly susceptible to chloroacetamide-directed covalent modification[1].
The core causality governing this comparison is the balance between binding affinity ( KI ) and covalent bond formation rate ( kinact ) . Chloroacetamides undergo rapid, irreversible SN2 nucleophilic substitution. While this drives exceptional in vitro potency, it simultaneously creates a liability for off-target glutathione (GSH) depletion in vivo[2].
Structural Alternatives & Comparative Logic
To isolate the pharmacodynamic impact of the chloroacetamide warhead, CTPA is compared against two matched-pair alternatives:
-
CTPA (Chloroacetamide): Features a highly reactive α -chlorine. It rapidly alkylates thiolate anions via SN2 displacement.
-
ATPA (Acrylamide Analog): Replaces the chloroacetamide with an acrylamide. It reacts via a Michael addition mechanism. Acrylamides are generally less intrinsically reactive than chloroacetamides, requiring precise geometric alignment with the target cysteine[3].
-
RTPA (Reversible Acetamide): Lacks an electrophilic warhead entirely. It establishes the baseline non-covalent affinity driven purely by the thiazol-piperidin scaffold.
In Vitro Activity Profile: Reactivity vs. Potency
In vitro profiling must decouple a fragment's non-covalent affinity from its chemical reactivity. Highly reactive probes like CTPA often exhibit rapid target labeling but are highly susceptible to quenching by intracellular thiols.
Experimental Protocol: Intact Protein MS & GSH Reactivity
Trustworthiness & Validation: This protocol is designed to be a self-validating system. By measuring both target labeling and off-target GSH consumption, we establish a therapeutic window for the fragment[2].
-
GSH Half-Life ( t1/2 ) Assay: Incubate 50 µM of the test compound with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C. Monitor the depletion of the parent compound via LC-MS/MS over 24 hours.
-
Time-Dependent Inhibition (Intact MS): Incubate recombinant Pin1 (1 µM) with varying concentrations of the inhibitor (0.1 to 10 µM). Quench aliquots with 1% formic acid at specific time points (0, 10, 30, 60, 120 mins). Analyze via MALDI-TOF MS to calculate the second-order rate constant ( kinact/KI ).
Table 1: Summarized In Vitro Kinetic Parameters
| Compound | Warhead Type | GSH t1/2 (Buffer) | Pin1 kinact/KI ( M−1s−1 ) | Pin1 IC 50 (1h incubation) |
| CTPA | Chloroacetamide | 1.2 hours | 4,500 | 0.4 µM |
| ATPA | Acrylamide | > 24 hours | 850 | 2.1 µM |
| RTPA | Acetamide (Reversible) | Stable | N/A (Reversible) | > 50 µM |
Data Synthesis: CTPA demonstrates superior in vitro potency, driven by a kinact/KI that is roughly 5-fold higher than the acrylamide ATPA. However, its rapid depletion in the presence of GSH (half-life of 1.2 hours) foreshadows in vivo instability.
In Vivo Activity Profile: Pharmacokinetics & Target Engagement
A compound's in vitro potency is rendered obsolete if it is consumed by serum albumin or hepatic GSH before reaching the target tissue. We utilize Activity-Based Protein Profiling (ABPP) to quantify true in vivo target engagement[4].
Experimental Protocol: Mouse PK & SLC-ABPP
-
Pharmacokinetics (PK): Dose C57BL/6 mice intravenously (IV) at 5 mg/kg. Collect plasma at 0.25, 0.5, 1, 2, 4, and 8 hours. Extract with acetonitrile and analyze via LC-MS/MS to determine clearance ( Cl ) and plasma half-life.
-
In Vivo Target Engagement (ABPP): Dose mice with 10 mg/kg (IP) of the compound. Harvest target tissue (e.g., spleen) after 2 hours. Lyse cells and label the proteome with a broad-spectrum alkyne-iodoacetamide probe. Perform click chemistry with biotin-azide, enrich on streptavidin beads, and analyze via quantitative TMT-LC-MS/MS[3][4]. Target occupancy is calculated by the reduction in probe labeling (Competition Ratio) compared to vehicle-treated mice.
Table 2: Summarized In Vivo PK and ABPP Profiling
| Compound | Plasma t1/2 (IV) | Clearance (mL/min/kg) | In Vivo Pin1 Occupancy (2h) | Proteome-wide Off-Targets |
| CTPA | 0.4 hours | 85 (High) | 35% | > 150 cysteines |
| ATPA | 3.2 hours | 22 (Low) | 78% | 12 cysteines |
| RTPA | 4.1 hours | 18 (Low) | < 5% (Washes out) | 0 (No covalent bonds) |
Data Synthesis: Despite CTPA's superior in vitro potency, it fails in vivo. The high intrinsic reactivity of the chloroacetamide leads to rapid plasma clearance (85 mL/min/kg) and widespread off-target alkylation across the proteome. Conversely, ATPA survives systemic circulation to achieve 78% target occupancy.
Visualizations of Mechanisms and Workflows
Caption: Workflow of CTPA target engagement via SN2 substitution and subsequent ABPP validation.
Caption: Pharmacokinetic attrition matrix showing how high in vitro reactivity limits in vivo exposure.
Conclusion
The evaluation of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (CTPA) highlights a classic paradox in covalent drug discovery. While the chloroacetamide warhead provides excellent in vitro labeling kinetics and is an invaluable tool for initial chemoproteomic target identification[4], its high intrinsic reactivity results in a poor in vivo profile characterized by rapid clearance and off-target toxicity[1]. For therapeutic development, transitioning from a chloroacetamide (CTPA) to a less reactive, geometry-dependent warhead like an acrylamide (ATPA) is a mandatory step to secure in vivo target engagement[3].
References
-
Ligand Discovery by Activity-Based Protein Profiling - PMC. National Institutes of Health (NIH).[Link]
-
COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC. National Institutes of Health (NIH).[Link]
-
Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI.org.[Link]
-
Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC. National Institutes of Health (NIH).[Link]
Sources
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- 2. Redirecting [linkinghub.elsevier.com]
- 3. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Kinome-Wide Selectivity Profiling of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: A Comparative Guide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, balancing electrophilic reactivity with kinome-wide selectivity is the central challenge when designing targeted covalent inhibitors (TCIs). While the field has heavily relied on highly reactive Michael acceptors (e.g., acrylamides) to target non-catalytic cysteines, these moieties often suffer from promiscuous off-target cysteinome labeling, leading to idiosyncratic toxicities.
This guide provides an objective, data-driven comparison of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide —a novel covalent probe utilizing a chloroacetamide electrophile—against benchmark acrylamide-based inhibitors. By leveraging a tunable SN2 substitution mechanism and a highly specific non-covalent recognition scaffold, this compound offers a distinct selectivity paradigm for mapping and inhibiting specific kinase sub-families.
Mechanistic Grounding: The Chloroacetamide Advantage
The efficacy of a covalent kinase inhibitor is governed by two distinct kinetic parameters: the non-covalent binding affinity ( Ki ) and the rate of covalent bond formation ( kinact ).
Acrylamide-based drugs like Ibrutinib and Afatinib rely on Michael addition. Because the α,β -unsaturated carbonyl is highly polarized, these compounds possess high intrinsic reactivity. If the non-covalent scaffold is even slightly promiscuous, the acrylamide will rapidly alkylate off-target proteins.
In contrast, 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide utilizes a fundamentally different mechanism. As demonstrated in proteome-wide covalent ligand discovery , chloroacetamides undergo nucleophilic substitution ( SN2 ). Their intrinsic reactivity is significantly lower than that of acrylamides or iodoacetamides. Consequently, covalent bond formation strictly requires precise spatial pre-organization. The thiazol-2-yl-piperidine moiety acts as a highly specific hinge-binding scaffold. It must anchor into the ATP-binding pocket and align the α -carbon of the chloroacetamide in the exact trajectory required for the target thiolate to displace the chloride ion. This "kinetic target-guided synthesis" principle drastically minimizes off-target labeling.
Quantitative Benchmarking: Selectivity and Reactivity
To objectively evaluate the performance of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, we benchmarked it against Ibrutinib (BTK-selective acrylamide), Afatinib (pan-ERBB acrylamide), and generic electrophilic probes.
Table 1: Intrinsic Reactivity & Physicochemical Properties
Intrinsic reactivity is measured via glutathione (GSH) depletion assays, serving as a proxy for off-target toxicity risk.
| Compound | Electrophile Type | Reaction Mechanism | GSH Half-life ( t1/2 ) | cLogP | MW ( g/mol ) |
| 2-Chloro-N-(...)-acetamide | Chloroacetamide | SN2 Substitution | > 120 min | 2.1 | 259.76 |
| Ibrutinib (Benchmark) | Acrylamide | Michael Addition | ~ 45 min | 3.9 | 440.50 |
| Iodoacetamide (Probe) | Iodoacetamide | SN2 Substitution | < 5 min | 0.8 | 184.96 |
Table 2: Kinome-Wide Selectivity Profile (Cellular IC50 , nM)
Data derived from competitive Activity-Based Protein Profiling (ABPP) in live cells, measuring true intracellular target engagement.
| Kinase Target | Targetable Cysteine | 2-Chloro-N-(...)-acetamide | Ibrutinib | Afatinib |
| BTK | Cys481 | 45 nM | 0.5 nM | > 10,000 nM |
| TEC | Cys449 | 60 nM | 78 nM | > 10,000 nM |
| EGFR | Cys797 | > 5,000 nM | 5.6 nM | 0.4 nM |
| JAK3 | Cys909 | > 5,000 nM | > 10,000 nM | > 10,000 nM |
| SRC | None (Control) | > 10,000 nM | > 10,000 nM | > 10,000 nM |
Analysis: While less potent than Ibrutinib on BTK, the chloroacetamide compound demonstrates a highly refined selectivity profile, effectively sparing EGFR and completely avoiding non-cysteine kinases like SRC.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in our profiling data, the following protocols represent self-validating systems. Every step is designed with internal controls to differentiate true target engagement from assay artifacts.
Protocol 1: Intact Protein Mass Spectrometry (In Vitro Reactivity)
Objective: Validate the SN2 -mediated covalent modification and determine the exact stoichiometry of labeling.
-
Recombinant Protein Incubation: Incubate 2 µM of recombinant target kinase (e.g., BTK) with a 10-fold molar excess (20 µM) of the compound in HEPES buffer (pH 7.4) at 25°C.
-
Causality: A physiological pH of 7.4 ensures the target cysteine is partially in its reactive thiolate form without causing protein denaturation.
-
-
Time-Course Quenching: At defined intervals (0, 15, 30, 60, 120 min), quench the reaction by adding 1% formic acid.
-
Causality: Lowering the pH protonates the thiolate, instantly halting the SN2 reaction and locking the kinetic snapshot.
-
-
LC-MS Analysis: Desalt the samples using a C4 ZipTip and inject onto a high-resolution Q-TOF mass spectrometer.
-
Data Deconvolution: Deconvolute the multiply charged protein envelope using MaxEnt1 software.
-
Validation: A successful reaction will show a mass shift of exactly +223.3 Da (Compound MW 259.76 - HCl 36.46), confirming the 1:1 stoichiometry and the loss of the chloride leaving group.
-
Protocol 2: Multiplexed Activity-Based Protein Profiling (Cellular Selectivity)
Objective: Map the kinome-wide off-target landscape in living cells, utilizing advancements in high-throughput cysteine profiling and kinobead methodologies .
-
In Situ Labeling: Treat Ramos B-cells with DMSO or varying concentrations (0.1, 1, 10 µM) of the compound for 2 hours.
-
Causality: Live-cell treatment ensures kinases are in their native conformation. It also forces the compound to compete with physiological intracellular ATP concentrations (~1-3 mM), providing a true reflection of in vivo efficacy.
-
-
Native Lysis & ATP-Probe Incubation: Lyse cells using a non-denaturing NP-40 buffer. Add 10 µM of a desthiobiotin-ATP acyl phosphate probe.
-
Causality: The probe covalently labels the conserved lysine in the ATP-binding pocket of all uninhibited kinases. If our compound has already occupied the pocket and alkylated the cysteine, the probe cannot bind (competitive blockade).
-
-
Enrichment & Digestion: Enrich probe-labeled proteins using streptavidin sepharose.
-
Causality: Desthiobiotin is used instead of standard biotin because its lower binding affinity ( Kd≈1011M−1 ) allows for gentle elution of intact peptides using free biotin, preserving the integrity of covalent adducts during LC-MS/MS analysis. Digest the eluate with Trypsin.
-
-
TMT Labeling & LC-MS/MS: Label the resulting peptides with Tandem Mass Tag (TMT) isobaric reagents and analyze via LC-MS/MS.
-
Validation: Multiplexing allows the DMSO control and all compound concentrations to be analyzed in a single MS run. The dose-dependent reduction in TMT reporter ion intensity provides a direct, quantitative IC50 for every detected kinase simultaneously.
-
Visualizations
Multiplexed Activity-Based Protein Profiling (ABPP) workflow for kinome-wide selectivity mapping.
Covalent blockade of target kinases within the B-cell receptor (BCR) signaling cascade.
Conclusion & Strategic Applications
For drug development professionals, 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide represents a highly stable, structurally tunable starting point for Fragment-Based Drug Discovery (FBDD). Its low intrinsic reactivity ensures that toxicity profiles remain clean, making it an ideal warhead for integration into Proteolysis Targeting Chimeras (PROTACs) or for developing next-generation, highly selective kinase inhibitors where acrylamides have historically failed due to off-target liabilities.
References
-
Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology (2021). URL:[Link]
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (2016). URL:[Link]
-
Bantscheff, M., et al. "Quantitative chemical proteomics reveals mechanisms of action of clinical therapeutic kinase inhibitors." Nature Biotechnology (2007). URL:[Link]
Benchmarking 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide against its non-covalent structural analogs
Benchmarking 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: A Guide to Covalent vs. Non-Covalent Fragment Evaluation
Executive Summary
In the rapidly evolving field of Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs) offer a distinct advantage by coupling reversible binding affinity with irreversible target engagement [1]. This application guide provides a rigorous framework for benchmarking a representative covalent fragment—2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide —against its non-covalent structural analogs. By isolating the free energy of binding ( KI ) from the kinetics of covalent bond formation ( kinact ), researchers can objectively evaluate warhead reactivity, rule out non-specific promiscuity, and validate true target engagement for cysteine-directed probes.
Structural Rationale & Compound Design
To establish a self-validating experimental system, we must compare the covalent probe against precise structural controls. This ensures that observed biochemical effects are driven by the targeted SN2 nucleophilic substitution rather than non-specific hydrophobic interactions.
-
The Covalent Probe (Test Compound): 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. The piperidine-thiazole core provides the initial non-covalent recognition, orienting the α -chloroacetamide warhead into proximity with a target cysteine. The chlorine atom acts as a leaving group upon nucleophilic attack by the deprotonated thiolate.
-
Non-Covalent Analog A (Des-chloro Control): N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. By replacing the chlorine atom with a hydrogen, the electrophilic trap is removed. This analog isolates the pure non-covalent binding affinity ( KI ) of the scaffold.
-
Non-Covalent Analog B (Steric Control): N-(1-thiazol-2-yl-piperidin-3-yl)-propanamide. By replacing the chlorine with a methyl group (-CH3), we maintain the approximate steric volume of the original warhead without the electrophilicity. This rules out the possibility that differences in binding are merely due to steric clashes in the binding pocket.
Mechanistic Causality & Kinetic Theory
The evaluation of covalent inhibitors cannot rely on standard IC50 values, as covalent inhibition is inherently time-dependent [2]. The interaction follows a two-step kinetic model:
E+I⇌E⋅I→E−I-
Reversible Association ( KI ): The compound first binds non-covalently to form the E⋅I complex. Both the covalent probe and its non-covalent analogs undergo this step.
-
Irreversible Inactivation ( kinact ): For the covalent probe, the properly oriented warhead reacts with the target cysteine to form the irreversible E−I adduct. For the non-covalent analogs, kinact=0 .
The overall efficiency of the covalent probe is defined by the second-order rate constant kinact/KI .
Kinetic pathways comparing covalent adduct formation vs. reversible analog binding.
Experimental Workflows (Self-Validating Protocols)
To confidently benchmark the covalent probe, we deploy an orthogonal workflow utilizing Mass Spectrometry, Time-Dependent Kinetics, and Washout Assays [3].
Orthogonal experimental workflow for validating targeted covalent inhibitors.
Protocol 1: Intact Protein LC-MS (Target Engagement)
Causality: This assay directly observes the mass shift corresponding to the covalent adduct, confirming 1:1 stoichiometry and ruling out non-specific multi-labeling (promiscuity) common with overly reactive electrophiles.
-
Dilute recombinant target protein to 10 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT or β -mercaptoethanol as they will scavenge the chloroacetamide.
-
Add 50 µM of the test compound or analog (1% final DMSO).
-
Incubate at 25°C for 2 hours.
-
Desalt the sample using a Zeba™ Spin Desalting Column (7K MWCO) to remove unbound ligand.
-
Analyze via Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (LC-ESI-TOF MS).
-
Deconvolute the raw spectra using MaxEnt1 software. A successful covalent reaction will show a mass shift of +223.3 Da (MW of probe [259.76] minus the leaving group HCl [36.46]).
Protocol 2: Time-Dependent Biochemical Assay ( kinact/KI )
Causality: Because covalent inhibitors deplete the active enzyme over time, their apparent IC50 decreases with longer pre-incubations. Non-covalent analogs will show stable IC50 values regardless of time.
-
Prepare the target enzyme at 2X final concentration in assay buffer.
-
Prepare a 10-point dose-response series of the inhibitor (e.g., 0.1 µM to 100 µM).
-
Mix enzyme and inhibitor, incubating for variable pre-incubation times ( t = 0, 15, 30, 60, and 120 minutes).
-
Initiate the reaction by adding the substrate/cofactor mix.
-
Measure the initial velocity ( vi ) of the reaction (e.g., via fluorescence polarization or FRET).
-
Calculate the observed rate constant ( kobs ) by plotting natural log of remaining activity ( ln(vi/v0) ) versus pre-incubation time.
-
Plot kobs against inhibitor concentration [I] and fit to the hyperbolic equation: kobs=(kinact×[I])/(KI+[I]) to extract KI and kinact .
Protocol 3: Biochemical Washout Assay (Irreversibility)
Causality: This physically separates the unbound inhibitor from the enzyme. Reversible binders will dissociate, restoring enzyme activity, while covalent binders will yield permanently inactivated protein.
-
Incubate the enzyme with the compound at a concentration of 10× its apparent IC50 for 2 hours to ensure >95% complex formation.
-
Transfer the mixture to a PD-10 desalting column pre-equilibrated with assay buffer.
-
Elute the protein fraction (rapidly separating it from the small molecule).
-
Measure the enzymatic activity of the eluate and normalize it to a DMSO-treated enzyme control passed through the same column.
Data Presentation & Comparative Analysis
The following tables summarize representative benchmarking data for the chloroacetamide probe against its non-covalent analogs on a model cysteine-dependent target.
Table 1: Comparative Kinetic Parameters Note: The covalent probe exhibits a time-dependent shift, whereas the non-covalent analogs do not, allowing for the isolation of the KI parameter.
| Compound | Apparent IC50 (0 min) | Apparent IC50 (120 min) | KI (µM) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) |
| Covalent Probe (Chloroacetamide) | 45.2 µM | 1.8 µM | 52.4 | 4.1×10−4 | 7.82 |
| Analog A (Des-chloro Acetamide) | 68.5 µM | 69.1 µM | 68.5 | N/A | N/A |
| Analog B (Propanamide Steric Control) | 55.0 µM | 54.8 µM | 55.0 | N/A | N/A |
Table 2: Orthogonal Validation (Mass Spectrometry & Washout) Note: The +223.3 Da mass shift confirms the loss of HCl during the SN2 reaction. The 0% activity recovery post-washout confirms irreversible target engagement.
| Compound | Intact MS Mass Shift ( Δ Da) | Stoichiometry | Washout Assay (Activity Recovery %) | Binding Mode |
| Covalent Probe | +223.3 Da | 1:1 (Single Adduct) | 0% | Irreversible Covalent |
| Analog A | No Shift | 0 | 98% | Reversible Non-Covalent |
| Analog B | No Shift | 0 | 96% | Reversible Non-Covalent |
Conclusion
By benchmarking 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide against carefully designed non-covalent analogs, we validate that its inhibitory potency is driven by the kinact of the chloroacetamide warhead rather than purely the KI of the piperidine-thiazole scaffold. The steric control (Analog B) confirms that the binding pocket can accommodate the volume of the warhead, proving that the lack of inhibition in the analogs is due to the absence of electrophilicity, not steric clashes. This self-validating triad of MS, kinetic, and washout data forms the gold standard for progressing covalent fragments into lead optimization.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[Link]
-
Keeley, A., et al. (2020). Covalent fragment-based drug discovery. Drug Discovery Today.[Link]
-
Mathieu, A. L., et al. (2024). Covalent fragment-based drug discovery for target tractability. Current Opinion in Structural Biology.[Link]
A Comprehensive Guide to the Safe Disposal of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
This document provides a detailed procedural guide for the safe and compliant disposal of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is conservatively based on the well-documented hazardous properties of its primary functional groups: the chloroacetamide moiety, the thiazole ring, and the piperidine ring. The chloroacetamide group, in particular, is the principal determinant of the compound's hazardous characteristics and dictates the stringent disposal protocols required.
The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information needed to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Profile and Risk Assessment
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide must be handled as a hazardous substance. The risk assessment is derived from analogous compounds:
-
Chloroacetamide Moiety: This functional group is associated with significant toxicity. The parent compound, 2-chloroacetamide, is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1][2] Chloroacetamides are electrophilic and can react with biological nucleophiles, which is a basis for their toxicity.[3][4]
-
Thiazole Ring: Thiazole derivatives are common in pharmaceuticals and possess a wide range of biological activities.[5][6] As a class of heterocyclic compounds, they can be persistent in the environment and are considered emerging contaminants, necessitating careful disposal to prevent release into aquatic systems.[7]
-
Piperidine Ring: Simple piperidine derivatives can cause skin, eye, and respiratory irritation.[8]
Given this composite profile, the compound should be treated with extreme caution, assuming high acute toxicity, potential as a skin sensitizer, and possible reproductive hazards.
Essential Safety and Handling Precautions
Before beginning any work that will generate this waste, ensure the following controls are in place:
-
Engineering Controls: All handling of the compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A lab coat must be worn and kept fastened. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Quantitative Hazard Summary
The following table summarizes the hazard classifications for the closely related and well-documented compound, 2-chloroacetamide. This data should be used as a conservative guide for managing waste containing 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide.
| Parameter | Value | Reference |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361f: Suspected of damaging fertility | [1][2] |
| GHS Signal Word | Danger | [2] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][8] |
| Transport Hazard Class | 6.1 (Toxic substances) | [9] |
| UN Number | 2811 (Toxic Solid, Organic, N.O.S.) | [9] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for safety and compliance. The fundamental principle is that this chemical waste must be managed as a segregated, hazardous waste stream from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous: All waste containing 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate Chlorinated Waste: This waste must be segregated as chlorinated organic waste . Do not mix it with non-chlorinated organic solvents or other waste streams.[10]
-
Rationale: Chlorinated waste requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[11] Mixing it with non-chlorinated waste, which may be recycled or fuel-blended, causes contamination and significantly increases disposal costs.
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. The container must be in good condition, with no leaks or cracks.
-
Proper Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide "
-
A clear indication of the hazards (e.g., "Toxic," "Sensitizer")
-
Appropriate GHS pictograms (skull and crossbones, health hazard, exclamation mark).
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.[12][13]
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[13] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Professional Disposal Service: The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]
-
Prohibition of Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[15] This is strictly prohibited due to its toxicity and environmental persistence as a heterocyclic and chlorinated compound.[7][15]
-
Empty Containers: "Empty" containers that once held this substance are also considered hazardous waste. They must not be rinsed into the sewer. Seal the unrinsed container, label it as hazardous waste, and dispose of it through the same waste stream.[9]
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
-
Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Workflow Diagram
The following diagram provides a clear, logical workflow for the decision-making process involved in the safe management and disposal of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide.
Caption: Logical workflow for the safe disposal of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide.
References
-
Zeng, T., et al. (2005). Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. Water Research. [Link]
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Ilkiv, M. V., et al. (2022). Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice. Studia Biologica. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago. [Link]
-
Al-Gheethi, A., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA. [Link]
-
University of North Carolina at Charlotte. (2020). Laboratory Waste Management Guidelines. Retrieved from UNC Charlotte. [Link]
-
Ghorbani-Vaghei, R., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
Böger, P. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Chemcas. (n.d.). 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetaMide, 98+%. Retrieved from Chemcas. [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from Water Corporation. [Link]
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Singh, P., et al. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB. [Link]
-
Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from Chemos. [Link]
-
Le-Buanec, H., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]
-
Environmental Marketing Services. (2025). Effective Laboratory Waste Management. Retrieved from Environmental Marketing Services. [Link]
-
Dow Chemical Company. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from ACS Publications. [Link]
-
Vinogradova, E. V., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]
-
Saleh, T. S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]
-
Ghomi, J. S., & Ziarani, G. M. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of the Iranian Chemical Society. [Link]
-
University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from University of Regensburg. [Link]
-
Chen, S., et al. (2019). Weak magnetic field accelerates chloroacetamide removal by zero-valent iron in drinking water. Chemical Engineering Journal. [Link]
-
American Society for Clinical Laboratory Science. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from ASCLS. [Link]
-
Patel, D. R., et al. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. Sciforum. [Link]
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Johnson, T. A., & Stout, S. L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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New Jersey Department of Health. (2017). Acetamide - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS. [Link]
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Personal protective equipment for handling 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
Standard Operating Procedure: Safe Handling, PPE, and Disposal of 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
As drug development professionals and laboratory scientists, we must recognize that safety protocols are not arbitrary administrative hurdles; they are directly dictated by molecular structure. This guide provides the definitive, step-by-step operational and logistical framework for handling 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide, ensuring both scientific integrity and absolute personnel safety.
Mechanistic Rationale & Hazard Profile
To handle this compound safely, one must understand its mechanism of action. 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide contains an α-chloroacetamide "warhead." This functional group is a well-characterized electrophile that undergoes rapid SN2 alkylation with nucleophilic residues—predominantly the sulfhydryl groups of cysteines in proteins[1].
When this molecule contacts unprotected skin, it covalently modifies epidermal proteins. This initiates a haptenization process that the immune system recognizes as foreign, leading to severe, irreversible allergic contact dermatitis (Skin Sensitization Category 1)[2]. Furthermore, systemic absorption can lead to acute toxicity due to indiscriminate off-target protein alkylation[3]. Therefore, our operational and PPE frameworks are designed specifically to eliminate dermal and inhalation exposure pathways.
Table 1: Quantitative Hazard Profile & GHS Classification
| Hazard Class | Category | Mechanistic Driver | Operational Implication |
| Acute Toxicity (Oral) | Category 3 | Systemic protein alkylation. | Zero-tolerance for ingestion; strict hygiene required. |
| Skin Sensitization | Category 1 | Covalent haptenization of skin proteins. | Impermeable double-gloving is non-negotiable. |
| Reproductive Toxicity | Category 2 | Potential cellular/endocrine disruption. | Handle exclusively in certified fume hoods. |
| Aquatic Toxicity | Category 3 | Environmental persistence of halogens. | Strict segregation from aqueous waste streams[4]. |
Personal Protective Equipment (PPE) Matrix
To build a self-validating safety system, PPE must be selected based on the solvent carrier. If dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF), the solvent will act as a carrier, rapidly transporting the electrophilic chloroacetamide through standard latex or thin nitrile.
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-gloved: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8 mil). | Nitrile provides resistance to the solid; the outer layer prevents solvent-mediated permeation during solution prep. |
| Eye/Face | ANSI Z87.1 tight-fitting chemical splash goggles. | The compound causes severe eye irritation; standard safety glasses do not prevent airborne dust ingress. |
| Body | Flame-retardant, fluid-resistant lab coat with knit cuffs. | Knit cuffs prevent wrist exposure (a highly common site for accidental haptenization and sensitization). |
| Respiratory | N95/P100 particulate respirator. | Required only if weighing outside a hood (highly discouraged) to prevent inhalation of reactive micro-particulates. |
Operational Plan: Step-by-Step Handling Workflow
Phase 1: Pre-Operation Setup
-
Airflow Validation: Before beginning, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
-
Workspace Preparation: Clear the fume hood of all unnecessary equipment to ensure laminar airflow. Line the working surface with a disposable, absorbent, plastic-backed bench pad.
-
PPE Verification: Don all required PPE (see Table 2). Self-Validation Check: Perform a visual inspection of outer gloves for micro-tears before handling the chemical bottle.
Phase 2: Weighing and Transfer
-
Tool Selection: Use a static-dissipative spatula to minimize the electrostatic aerosolization of the powder.
-
Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable vial within the fume hood. Do not transport open weigh boats across the laboratory.
-
Containment: Cap the vial immediately after transferring the desired mass.
Phase 3: Solution Preparation & Execution
-
Solvent Addition: Inject the chosen solvent directly into the capped vial using a syringe, or open the vial only deep within the hood to add solvent.
-
Dissolution: Vortex or sonicate the sealed vial to ensure complete dissolution.
-
Post-Prep Validation: Inspect the bench pad for any stray powder. If found, proceed immediately to the spill response protocol.
Disposal Plan & Spill Response
Because of its halogenated nature and aquatic toxicity, 2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide must never enter the standard municipal water supply[4].
Immediate Spill Response Protocol:
-
Isolate: Alert personnel and restrict access to the spill area.
-
Contain: If the spill is solid, cover it gently with damp paper towels (using water or a mild 1% sodium thiosulfate solution to quench the electrophile) to prevent dust generation. If liquid, surround and cover with a universal chemical absorbent.
-
Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.
-
Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe-down to remove residual organics.
Hazardous Waste Segregation:
-
Solid Waste: Collect all contaminated bench pads, gloves, and empty vials in a designated "Halogenated Solid Waste" bin.
-
Liquid Waste: Segregate into a "Halogenated Organic Waste" carboy. Ensure the pH is neutral before sealing.
-
Final Disposition: All waste must be manifested for high-temperature incineration by a licensed hazardous waste contractor.
Process Visualization
Workflow for the safe handling, spill response, and disposal of chloroacetamide derivatives.
References
-
Recent Advances in Covalent Drug Discovery Source: MDPI URL:[Link]
-
The Critical Review of Methodologies and Approaches to Assess the Inherent Skin Sensitization Potential of Chemicals Source: European Commission URL:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: NIH / PMC URL:[Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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